molecular formula C19H24N2O4 B1469819 Phenylethanolamine A CAS No. 1346746-81-3

Phenylethanolamine A

Cat. No.: B1469819
CAS No.: 1346746-81-3
M. Wt: 344.4 g/mol
InChI Key: DVUFPRMEKXKECP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol is a member of the class of phenylethanolamines that is phenylethanolamine in which the the phenyl group is substituted at the para- position by a methoxy group, while the am no group is substituted by a 4-(p-nitrophenyl)butan-2-yl group. A beta-adrenergic agonist that has been used illegally in China as an animal feed additive to as a growth promotion to enhance the the lean meat-to-fat ratio for livestock. It has a role as a beta-adrenergic agonist and an animal growth promotant. It is a member of phenylethanolamines, a C-nitro compound, a secondary amino compound, a secondary alcohol and an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFPRMEKXKECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenylethanolamine A: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is an endogenous trace amine found in humans and various animal species. Structurally similar to key catecholamine neurotransmitters, it plays a significant role in adrenergic signaling and is a crucial substrate in the biosynthesis of epinephrine. This technical guide provides a comprehensive overview of the discovery, natural origin, and synthetic routes of this compound. It details experimental protocols for its isolation and synthesis, presents quantitative data on its biological activities, and illustrates its involvement in key signaling pathways. This document is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.

Discovery and Origin

This compound was first identified as a naturally occurring compound in the human brain in the early 1970s.[1] Its discovery was a significant step in understanding the complexity of trace amine biology and their potential roles in neurotransmission and neuromodulation.

Natural Occurrence:

This compound is an endogenous compound found in various mammalian tissues, including the brain, adrenal medulla, and sympathetic nerves.[2][3] It is considered a trace amine, existing at much lower concentrations than classical neurotransmitters like dopamine and norepinephrine. Its presence in the brain suggests a role in central nervous system function.[1]

Biosynthesis:

This compound is synthesized in the body from the essential amino acid L-phenylalanine. The biosynthetic pathway involves the conversion of L-phenylalanine to phenethylamine, which is then hydroxylated to form this compound. This final step is catalyzed by the enzyme dopamine β-hydroxylase.

Chemical Synthesis

Several methods for the chemical synthesis of this compound have been developed. Early methods involved the reduction of 2-nitro-1-phenyl-ethanol.[2] More contemporary and higher-yielding syntheses are now more commonly employed.

Synthesis via Reduction of Benzoyl Cyanide

A modern and efficient method for synthesizing this compound involves the reduction of benzoyl cyanide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Synthesis via Catalytic Hydrogenation of Benzyl Cyanide

Another established method is the catalytic hydrogenation of benzyl cyanide. This process typically utilizes a Raney nickel catalyst under hydrogen pressure. The addition of ammonia is crucial to minimize the formation of secondary amine byproducts.

Experimental Protocols

Isolation of this compound from Human Brain Tissue (Adapted from Inwang et al., 1973)

This protocol is based on the original method for the isolation and characterization of phenylethanolamine from human brain tissue.

Materials:

  • Human brain tissue

  • Homogenizer

  • Centrifuge

  • Thin-layer chromatography (TLC) apparatus

  • Mass spectrometer

  • Infrared and Ultraviolet spectrophotometers

  • Appropriate solvents and reagents

Procedure:

  • Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform lysate.

  • Extraction: The homogenate is subjected to a series of solvent extractions to separate the amine fraction from other cellular components.

  • Chromatography: The crude extract is then purified using techniques such as thin-layer chromatography (TLC) to isolate individual amine compounds.

  • Characterization: The isolated compound is identified and characterized using a combination of mass spectrometry, infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy to confirm its structure as this compound.

Synthesis of this compound by Reduction of Benzoyl Cyanide

Materials:

  • Benzoyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: A solution of benzoyl cyanide in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

  • Reflux: The reaction mixture is gently refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide to decompose the excess LiAlH₄ and precipitate aluminum salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).

  • Characterization: The purity and identity of the final product are confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueConditionsReference
Physical Properties
Molar Mass137.18 g/mol
Melting Point56-57 °C
pKₐ (hydrochloride salt)8.9025 °C, 10mM
Pharmacokinetics
Plasma Half-life (dogs)~30 minutesIntravenous administration
Biological Activity
TAAR1 Receptor Human TAAR1 expressed in rGαsAV12-664 cells
R-(-)-enantiomer ED₅₀~1800 nM
S-(+)-enantiomer ED₅₀~1720 nM
β₂ Adrenergic Receptor Competition with ³[H]-CGP-12177 in HEK 293 cells
Affinity vs. Epinephrine~1/400x
Affinity vs. Norepinephrine~1/7x
Monoamine Transporters Human transporters expressed in cells
hSERT Kᵢ (for R-enantiomer)>100 µM
hDAT Kᵢ (for R-enantiomer)>100 µM
hNET Kᵢ (for R-enantiomer)>100 µM
EnzymeSubstrate/InhibitorKₘ (µM)Vₘₐₓ (relative)Reference
Phenylethanolamine N-methyltransferase (PNMT)
Bovine Adrenal PNMTR-(-)-Phenylethanolamine-Higher affinity
Bovine Adrenal PNMTS-(+)-Phenylethanolamine-Lower affinity
Human PNMTPhenylethanolamine (PEA)2001.0
Human PNMTOctopamine10-
Human PNMT3-CF₃-PEA1-

Signaling Pathways and Biological Role

This compound exerts its biological effects through interactions with specific receptors and enzymes. Its two primary roles are as a substrate for phenylethanolamine N-methyltransferase (PNMT) and as an agonist at the trace amine-associated receptor 1 (TAAR1).

Role in Epinephrine Biosynthesis

This compound is a key substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. In this reaction, PNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the amine group of norepinephrine. This compound can also be N-methylated by PNMT.

Epinephrine Biosynthesis Epinephrine Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Phenethylamine Phenethylamine L-Phenylalanine->Phenethylamine Phenylethanolamine_A This compound Phenethylamine->Phenylethanolamine_A Dopamine β-hydroxylase Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PNMT PNMT Dopamine_beta-hydroxylase Dopamine_beta-hydroxylase

Biosynthesis pathway leading to Epinephrine.
Activation of Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by trace amines, including this compound, leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), primarily through Gs protein coupling. TAAR1 can also couple to Gq proteins. This signaling cascade can modulate the activity of protein kinase A (PKA) and protein kinase C (PKC), influencing a variety of downstream cellular processes. TAAR1 activation has been shown to modulate the function of monoamine transporters, suggesting a role in regulating the levels of other neurotransmitters like dopamine and serotonin.

TAAR1 Signaling Pathway TAAR1 Signaling Cascade cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs/Gq TAAR1->G_protein AC Adenylyl Cyclase G_protein->AC PKC Protein Kinase C G_protein->PKC cAMP cAMP AC->cAMP ATP Phenylethanolamine_A This compound Phenylethanolamine_A->TAAR1 ATP ATP PKA Protein Kinase A cAMP->PKA Downstream_Effects Modulation of Monoamine Transporters & Other Cellular Responses PKA->Downstream_Effects PKC->Downstream_Effects

TAAR1 signaling activated by this compound.

Conclusion

This compound is a multifaceted endogenous molecule with significant implications for neuropharmacology and drug development. Its role as a precursor in epinephrine synthesis and its activity at the TAAR1 receptor highlight its importance in adrenergic and monoaminergic signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the physiological functions and therapeutic potential of this intriguing trace amine. Future research may focus on elucidating its specific roles in various neurological and psychiatric conditions, potentially paving the way for novel therapeutic interventions.

References

An In-Depth Technical Guide to Phenylethanolamine A versus Other Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Phenylethanolamine A (PEA) and other prominent beta-adrenergic agonists. While quantitative data for PEA remains limited in publicly accessible literature, this document synthesizes the available information and presents it in the context of well-characterized agonists such as isoproterenol, salbutamol, clenbuterol, and dobutamine. The guide delves into the core aspects of their pharmacology, including receptor selectivity, binding affinity, and functional potency. Detailed experimental protocols for key assays used in the characterization of these compounds are provided, alongside visualizations of the beta-adrenergic signaling pathway and a typical experimental workflow for agonist evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of beta-adrenergic modulators.

Introduction to Beta-Adrenergic Agonists

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating a wide array of physiological processes, including cardiovascular function, bronchodilation, and metabolism. They are classified into three main subtypes: β1, β2, and β3. Agonists of these receptors are of significant therapeutic interest and are used in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and overactive bladder. The therapeutic efficacy and side-effect profile of a β-adrenergic agonist are largely determined by its selectivity and potency at these different receptor subtypes.

This compound: An Overview

This compound (PEA), also known as β-hydroxyphenethylamine, is a trace amine with a chemical structure similar to endogenous catecholamines like norepinephrine and epinephrine. It is also known to be a byproduct in the synthesis of Ractopamine. While it is established that PEA acts as a beta-adrenergic agonist, comprehensive quantitative data on its binding affinity (Ki) and functional potency (EC50) across the three beta-receptor subtypes are not widely available in peer-reviewed literature.

Available research indicates that racemic phenylethanolamine has approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine for the β2-adrenergic receptor in competition binding assays using transfected HEK 293 cells.[1] Studies on lipolysis in rat and hamster adipocytes suggest that PEA has about half the intrinsic activity of the non-selective agonist isoproterenol. This effect was inhibited by β1 and β2 antagonists, but not by a β3 antagonist, suggesting that its primary action in this model is via β1 and/or β2 receptors.[1]

Comparative Analysis of Beta-Adrenergic Agonists

To provide a clear comparison of the pharmacological profiles of various beta-adrenergic agonists, the following tables summarize their binding affinities (pKi) and functional potencies (pEC50) at human β1, β2, and β3 adrenergic receptors. The data for isoproterenol, salbutamol, and clenbuterol are primarily sourced from a comprehensive study by Baker (2010) conducted on stably transfected CHO-K1 cells, ensuring consistency and direct comparability. Data for dobutamine is compiled from various sources.

Table 1: Comparative Binding Affinities (pKi) of Beta-Adrenergic Agonists

CompoundpKi at β1-ARpKi at β2-ARpKi at β3-ARPredominant Selectivity
Isoproterenol 7.17.56.5Non-selective
Salbutamol 5.46.45.2β2 > β1 ≈ β3
Clenbuterol 6.47.86.0β2 >> β1 > β3
Dobutamine 5.64.6-β1 > β2

Note: pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (pEC50) of Beta-Adrenergic Agonists (cAMP Accumulation)

CompoundpEC50 at β1-ARpEC50 at β2-ARpEC50 at β3-ARPredominant Selectivity
Isoproterenol 8.08.27.8Non-selective
Salbutamol 6.17.55.9β2 >> β1 ≈ β3
Clenbuterol 6.78.16.5β2 >> β1 > β3
Dobutamine 6.85.4-β1 > β2

Note: pEC50 = -log(EC50). A higher pEC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Beta-Adrenergic Agonist Receptor Beta-Adrenergic Receptor (β-AR) Agonist->Receptor Binds Gs_protein Gs Protein (α, β, γ subunits) Receptor->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Cellular Substrates PKA->Substrates Phosphorylates Response Physiological Response Substrates->Response Leads to

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Agonist Characterization

The characterization of a novel beta-adrenergic agonist typically follows a structured workflow, from initial binding studies to functional assays and selectivity profiling.

Experimental_Workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki at β1, β2, β3) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50 and Emax) binding_assay->functional_assay selectivity_profiling Selectivity Profiling (Compare Ki and EC50 values across receptor subtypes) functional_assay->selectivity_profiling downstream_analysis Downstream Signaling Analysis (e.g., PKA activation, gene expression) selectivity_profiling->downstream_analysis in_vivo_studies In Vivo Studies (Animal Models) downstream_analysis->in_vivo_studies end Pharmacological Profile in_vivo_studies->end

Caption: A typical experimental workflow for characterizing a novel beta-adrenergic agonist.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific beta-adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-AR antagonist).

  • Test compound (unlabeled agonist).

  • Non-specific binding control: Propranolol (a non-selective β-AR antagonist) at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

Objective: To measure the ability of a test compound to stimulate adenylyl cyclase activity, a direct downstream effector of Gs-coupled beta-adrenergic receptors.

Materials:

  • Cell membranes from cells expressing the target beta-adrenergic receptor.

  • Test compound.

  • Assay buffer: 25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 8.0.

  • ATP (substrate for adenylyl cyclase).

  • GTP (required for G protein activation).

  • cAMP standard solutions.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Reaction termination solution (e.g., 0.5 M HCl).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Prepare dilutions of the test compound.

  • In reaction tubes, combine the cell membranes, assay buffer, GTP, and the phosphodiesterase inhibitor.

  • Add the test compound at various concentrations or a vehicle control.

  • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the termination solution.

  • Quantify the amount of cAMP produced using a suitable detection method, comparing the results to a standard curve generated with known concentrations of cAMP.

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Intact Cell cAMP Accumulation Assay

Objective: To measure the functional potency of a test compound in stimulating cAMP production in whole cells.

Materials:

  • Whole cells expressing the target beta-adrenergic receptor (e.g., CHO-K1 or HEK-293 cells).

  • Cell culture medium.

  • Test compound.

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

  • Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

  • Wash the cells with a serum-free medium or buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Add the test compound at various concentrations and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This technical guide has provided a comparative framework for understanding the pharmacology of this compound in the context of other well-established beta-adrenergic agonists. While the lack of comprehensive quantitative data for PEA highlights an area for future research, the provided information on its qualitative activity, coupled with the detailed data and protocols for comparator agonists, offers a valuable resource for scientists in the field. The presented experimental methodologies and workflow diagrams serve as a practical guide for the characterization of novel beta-adrenergic modulators, facilitating the discovery and development of new therapeutics with improved selectivity and efficacy.

References

The Core Mechanism of Action of Phenylethanolamine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine A is a synthetic compound belonging to the phenylethanolamine class, which also includes endogenous catecholamines like epinephrine and norepinephrine.[1] Classified as a β-adrenergic agonist, it is recognized for its significant cardiovascular effects and its illicit use as a growth promoter in livestock.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with adrenergic receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways. Due to a lack of extensive research specifically on this compound, this guide incorporates data from closely related phenylethanolamines to provide a robust model of its pharmacological activity.

Introduction to this compound

This compound shares the characteristic β-phenylethylamine backbone with other adrenergic agonists. Its chemical structure allows it to interact with adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs) that are the primary targets of catecholamines. The physiological responses to this compound are mediated through the activation of these receptors and their downstream signaling pathways.

Interaction with Adrenergic Receptors

Receptor Binding Affinity

Research on racemic phenylethanolamine has demonstrated its interaction with the β2-adrenergic receptor. In a competitive binding assay using transfected HEK 293 cells, phenylethanolamine showed an affinity for the β2 receptor that was approximately 1/400th that of epinephrine and 1/7th that of norepinephrine. This suggests that while this compound is a β-adrenergic agonist, its potency may be lower than that of endogenous catecholamines.

The structure-activity relationship (SAR) of phenylethanolamines indicates that substitutions on the aromatic ring and the ethanolamine side chain can significantly influence receptor selectivity and affinity. The specific substitutions in this compound are expected to modulate its binding profile to β1, β2, and β3-adrenergic receptor subtypes, as well as potential off-target interactions with α-adrenergic receptors.

Table 1: Comparative Binding Affinity of Phenylethanolamine at the β2-Adrenergic Receptor

CompoundRelative Affinity (vs. Epinephrine)Relative Affinity (vs. Norepinephrine)
Phenylethanolamine~1/400~1/7

Data derived from studies on racemic phenylethanolamine in transfected HEK 293 cells.

Signal Transduction Pathways

As a β-adrenergic agonist, this compound is expected to activate the canonical Gs-protein signaling cascade upon binding to β-adrenergic receptors.

G-Protein Coupling and Adenylyl Cyclase Activation

Activation of β-adrenergic receptors by an agonist like this compound induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

Downstream Effectors of cAMP

The increase in intracellular cAMP levels activates protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream target proteins, leading to a wide range of cellular responses, including metabolic changes, muscle contraction or relaxation, and gene expression modulation.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylethanolamine_A This compound Beta_AR β-Adrenergic Receptor Phenylethanolamine_A->Beta_AR Binds G_Protein Gs Protein (αβγ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Stimulates ATP ATP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Figure 1: β-Adrenergic Receptor Signaling Pathway for this compound.

Experimental Protocols

The characterization of the mechanism of action of compounds like this compound relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays are crucial for quantifying the binding parameters of this compound to various adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines like CHO or HEK 293).

  • A high-affinity radioligand specific for the receptor (e.g., [³H]-dihydroalprenolol for β-receptors).

  • Non-labeled this compound.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of non-labeled this compound.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and This compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and This compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting to Quantify Bound Radioligand Washing->Counting Analysis Data Analysis: Calculate IC₅₀ and Ki Counting->Analysis End End Analysis->End

Figure 2: General Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its efficacy as an agonist.

Objective: To determine the EC₅₀ and Emax of this compound for stimulating cAMP production via a specific β-adrenergic receptor.

Materials:

  • Whole cells expressing the β-adrenergic receptor of interest.

  • This compound.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Conclusion and Future Directions

This compound exerts its effects primarily as a β-adrenergic agonist, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. While its precise pharmacological profile is not as extensively documented as that of other phenylethanolamines, the available data and the well-established mechanism of action for this class of compounds provide a strong framework for understanding its physiological and toxicological effects.

Future research should focus on conducting comprehensive receptor binding and functional assays specifically with this compound to determine its affinity and efficacy at all adrenergic receptor subtypes. Such studies would provide a more complete picture of its pharmacological profile, including its potential for receptor selectivity and off-target effects. This information is critical for a thorough risk assessment related to its use and for the development of more specific therapeutic agents targeting the adrenergic system.

References

An In-depth Technical Guide to the Pharmacological Properties of Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is a trace amine structurally related to other phenethylamines and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] As an endogenous compound, it plays a role in neurotransmission and neuromodulation. Its structural similarity to adrenergic agonists has led to its investigation for a range of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its receptor interactions, functional effects, and the experimental methodologies used to elucidate these properties.

Receptor Binding and Functional Activity

This compound interacts with several receptor systems, primarily adrenergic receptors and trace amine-associated receptors (TAARs). Its affinity and functional effects vary across different receptor subtypes and species.

Adrenergic Receptor Interactions

This compound exhibits activity at both α- and β-adrenergic receptors. Early studies suggested that its cardiovascular and other physiological effects were consistent with actions on these receptors.[1]

Receptor SubtypeLigandSpeciesAssay TypeValueUnitReference
β2 AdrenergicRacemic PhenylethanolamineHuman (transfected HEK 293 cells)Competition binding with [3H]-CGP-12177~1/400th affinity of epinephrine-[1]
β2 AdrenergicRacemic PhenylethanolamineHuman (transfected HEK 293 cells)Competition binding with [3H]-CGP-12177~1/7th affinity of norepinephrine-[1]
β-Adrenergic (general)Phenylethanolamine derivativesHuman (recombinant)Binding affinityVariable selectivity for β3 over β1 and β2-[2]
α1-AdrenergicPhenylethanolamine derivative (SWR-0098NA)Human (recombinant)Binding affinity3 to 22-fold higher selectivity for α1 vs. β subtypes-
Trace Amine-Associated Receptor 1 (TAAR1) Activity

This compound is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).

EnantiomerAssay SystemParameterValueUnitReference
R-(-)-PhenylethanolamineHuman TAAR1 expressed in rGαsAV12-664 cellsED50~1800nM
R-(-)-PhenylethanolamineHuman TAAR1 expressed in rGαsAV12-664 cellsEmax~110%
S-(+)-PhenylethanolamineHuman TAAR1 expressed in rGαsAV12-664 cellsED50~1720nM
S-(+)-PhenylethanolamineHuman TAAR1 expressed in rGαsAV12-664 cellsEmax~105%
β-Phenethylamine (for comparison)Human TAAR1 expressed in rGαsAV12-664 cellsED50~106nM
β-Phenethylamine (for comparison)Human TAAR1 expressed in rGαsAV12-664 cellsEmax~100%

In Vitro and In Vivo Pharmacological Effects

Cardiovascular Effects

Intravenous administration of this compound produces a rapid increase in blood pressure. However, it has little to no effect when administered by other routes, such as subcutaneously or orally. In dogs, intravenous doses of 10-30 mg/kg led to increased pupil diameter, decreased body temperature, and variable effects on heart rate. Other observed effects include profuse salivation and piloerection.

Central Nervous System (CNS) Effects

In animals pretreated with monoamine oxidase inhibitors (MAOIs), this compound exerts weaker amphetamine-like effects compared to its precursor, 2-phenylethylamine (PEA). In non-pretreated animals, it has been observed to shorten electroshock latency and prolong the duration of visual evoked responses. Studies in mice have also suggested an analgesic effect of this compound, which may be mediated by serotonergic neurons.

Effects on Lipolysis

The effect of this compound on lipolysis is species-dependent. It does not significantly stimulate lipolysis in cultured adipocytes from guinea pigs or humans. However, moderate stimulation of lipolysis (approximately half the intrinsic activity of isoprenaline) is observed in adipocytes from rats or hamsters. This lipolytic effect is inhibited by non-selective β-blockers and selective β1- and β2-antagonists, but not by a selective β3-antagonist.

Role in Biotransformation: Substrate for PNMT

This compound is an excellent substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the conversion of norepinephrine to epinephrine by transferring a methyl group from S-adenosyl-L-methionine (AdoMet). The R-(-)-enantiomer of phenylethanolamine is the preferred substrate for bovine adrenal PNMT.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Male Sprague-Dawley rats are decapitated, and the cerebral cortex is dissected and homogenized in ice-cold 50 mM Tris/HCl buffer (pH 7.7 at 25 °C). The homogenate is centrifuged three times at 50,000 x g for 10 minutes, with resuspension in fresh buffer between each centrifugation. The final pellet is homogenized in 200 volumes (w/v) of the same buffer.

  • Assay Conditions: A typical assay mixture contains the membrane preparation, a radioligand (e.g., [3H]clonidine), and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the bound ligand is then measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vitro Lipolysis Assay in Adipocytes

Objective: To assess the effect of this compound on lipolysis in cultured adipocytes.

Methodology:

  • Cell Culture: Adipocytes (e.g., from rat or hamster) are cultured to maturity.

  • Treatment: The cultured adipocytes are incubated with various concentrations of this compound or a positive control (e.g., isoprenaline).

  • Sample Collection: Aliquots of the culture medium are collected at different time points.

  • Glycerol/Free Fatty Acid Measurement: The concentration of glycerol or free fatty acids released into the medium is quantified using a colorimetric or fluorometric assay kit. The principle often involves a coupled enzyme reaction that produces a detectable product.

  • Data Analysis: The rate of lipolysis is determined by the amount of glycerol or free fatty acids released over time.

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Assay

Objective: To determine the inhibitory potency of compounds on human PNMT (hPNMT) activity using this compound as a substrate.

Methodology:

  • Enzyme Preparation: Recombinant hPNMT is expressed and purified.

  • Assay Mixture: A typical assay mixture includes 0.5 M phosphate buffer (pH 8.0), unlabeled S-adenosyl-L-methionine (AdoMet), [methyl-3H]AdoMet, this compound as the substrate, the test inhibitor at various concentrations, and the hPNMT enzyme preparation.

  • Incubation: The reaction mixture is incubated at 37 °C for 30 minutes.

  • Quenching and Extraction: The reaction is stopped by adding a borate buffer (pH 10.0). The methylated product is then extracted with an organic solvent mixture (e.g., toluene/isoamyl alcohol).

  • Detection: A portion of the organic layer is transferred to a scintillation vial, and the radioactivity is counted.

  • Data Analysis: Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme kinetic models.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Leading to Lipolysis

G Adrenergic Receptor Signaling in Adipocytes PEA This compound BetaAR β-Adrenergic Receptor PEA->BetaAR Agonist Binding G_protein Gs Protein BetaAR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation (Activation) Lipolysis Lipolysis (Triglycerides -> FFA + Glycerol) HSL->Lipolysis Catalysis G Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain cortex) start->prep mix Prepare Assay Mixture: - Membranes - Radioligand - Test Compound (this compound) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters filter->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Data Analysis (Calculate IC50 and Ki) detect->analyze end End analyze->end G PNMT-Catalyzed Methylation of this compound cluster_substrates Substrates cluster_products Products PEA This compound PNMT Phenylethanolamine N-Methyltransferase (PNMT) PEA->PNMT AdoMet S-Adenosyl-L-methionine (AdoMet) AdoMet->PNMT Product N-Methylphenylethanolamine PNMT->Product AdoHcy S-Adenosyl-L-homocysteine (AdoHcy) PNMT->AdoHcy

References

In Vivo Effects of Phenylethanolamine A in Swine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct peer-reviewed research on the in vivo effects of Phenylethanolamine A in swine is exceptionally limited. Therefore, this technical guide will draw parallels from the extensive research conducted on other beta-adrenergic agonists, primarily ractopamine, to infer the potential effects and mechanisms of action of this compound in swine. This information is intended for researchers, scientists, and drug development professionals as a theoretical framework and should be interpreted with caution until direct studies on this compound in swine become available.

Introduction to this compound and Beta-Adrenergic Agonists

This compound is a phenylethanolamine compound and, like other beta-adrenergic agonists (β-agonists), is expected to interact with beta-adrenergic receptors in animal tissues. These receptors are integral to the regulation of metabolic processes, including protein synthesis and fat breakdown. In livestock production, certain β-agonists are utilized to enhance growth performance and improve carcass characteristics by shifting nutrient partitioning towards muscle accretion and away from fat deposition.

While specific data for this compound in swine is scarce, the well-documented effects of ractopamine hydrochloride, a β-agonist approved for use in swine in several countries, provide a valuable model for understanding the potential physiological impacts of this class of compounds.

Potential In Vivo Effects on Growth Performance

Based on studies of ractopamine in finishing pigs, the administration of a β-agonist like this compound could potentially lead to improvements in key growth performance indicators.

Table 1: Potential Effects of a Beta-Adrenergic Agonist (based on Ractopamine studies) on Swine Growth Performance

ParameterPotential EffectMagnitude of Change (based on Ractopamine)Reference
Average Daily Gain (ADG)Increase21% to 24% increase[1]
Feed Efficiency (G:F)Improvement10% to 20% improvement[1]
Feed IntakeNo significant change or slight decreaseVariable[1]
Final Body WeightIncreaseSignificant increase[2]

Note: The magnitudes are indicative and derived from studies on ractopamine; the actual effects of this compound may differ.

Potential In Vivo Effects on Carcass Characteristics

The primary mode of action of β-agonists involves the repartitioning of nutrients, which directly impacts carcass composition. Supplementation with a compound like this compound would be expected to produce leaner carcasses with increased muscle mass.

Table 2: Potential Effects of a Beta-Adrenergic Agonist (based on Ractopamine studies) on Swine Carcass Characteristics

ParameterPotential EffectMagnitude of Change (based on Ractopamine)Reference
Loin Eye Area (LEA)Increase21% increase[1]
Backfat ThicknessDecreaseLower backfat thickness
Carcass YieldIncreaseGreater carcass yield
Hot Carcass WeightIncreaseIncreased weight
Lean PercentageIncreaseHigher lean percentage
Marbling ScoreNo significant impactVariable, but generally not negatively affected

Note: The magnitudes are indicative and derived from studies on ractopamine; the actual effects of this compound may differ.

Experimental Protocols (Based on Ractopamine Studies)

Detailed methodologies are crucial for the valid assessment of any feed additive. The following protocols are based on well-documented ractopamine feeding trials in swine.

Animal Model and Housing
  • Animals: Finishing pigs (barrows and gilts) of a specific genetic line, typically starting the trial at a body weight of around 68 kg to 89 kg.

  • Housing: Pigs are housed in pens with a set number of animals per pen, allowing for the assessment of group performance. Pens are equipped with feeders and waterers to allow for ad libitum access to feed and water. Environmental conditions such as temperature and ventilation are controlled and monitored.

Dietary Treatments and Administration
  • Control Diet: A basal diet formulated to meet or exceed the nutrient requirements for finishing pigs, without the addition of the β-agonist.

  • Treatment Diets: The basal diet supplemented with the β-agonist at varying concentrations (e.g., 0, 10, or 20 ppm for ractopamine). The compound is typically incorporated into the feed as a premix.

  • Feeding Period: The treatment diets are generally fed for a defined period before slaughter, often the final 21 to 42 days of the finishing phase.

Data Collection
  • Growth Performance: Individual pig weights and feed consumption per pen are recorded at the beginning and end of the trial period to calculate ADG, average daily feed intake, and G:F.

  • Carcass Data: Following the feeding trial, pigs are transported to a slaughter facility. After a standard resting period, they are slaughtered. Hot carcass weight is recorded, and after a chilling period (e.g., 24 hours), cold carcass weight, loin eye area, and backfat thickness at a specific location (e.g., 10th rib) are measured.

  • Meat Quality: Parameters such as muscle pH, color, firmness, and water-holding capacity may also be evaluated on specific cuts like the longissimus dorsi muscle.

Postulated Mechanism of Action: Beta-Adrenergic Signaling

The effects of β-agonists are mediated through their interaction with beta-adrenergic receptors on the surface of muscle and fat cells. In swine, both β1 and β2-adrenergic receptors are present in skeletal muscle and adipose tissue, with a predominance of β1 receptors.

Signaling Pathway in Muscle and Adipose Tissue

The binding of a β-agonist like this compound to its receptor is hypothesized to initiate a cascade of intracellular events.

G cluster_muscle Skeletal Muscle cluster_adipose Adipose Tissue BA This compound (β-Agonist) BR β-Adrenergic Receptor BA->BR Binds to G Gs Protein BR->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PS Increased Protein Synthesis PKA->PS PD Decreased Protein Degradation PKA->PD Lipo Increased Lipolysis PKA->Lipo LipoG Decreased Lipogenesis PKA->LipoG

Caption: Postulated beta-adrenergic signaling pathway in swine tissues.

Upon activation, the Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to:

  • In skeletal muscle: Increased rates of protein synthesis and decreased rates of protein degradation, resulting in muscle hypertrophy.

  • In adipose tissue: Increased lipolysis (breakdown of fat) and decreased lipogenesis (synthesis of fat), leading to a reduction in fat mass.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating a feed additive in swine.

G A Animal Selection & Acclimation B Randomization to Treatment Groups A->B C Control Diet B->C D Treatment Diet (this compound) B->D E Feeding Period (e.g., 28 days) C->E D->E F Growth Performance Data Collection (Weight, Feed Intake) E->F G Slaughter F->G H Carcass Data Collection (LEA, Backfat, etc.) G->H I Data Analysis H->I J Results & Conclusion I->J

Caption: A representative experimental workflow for a swine feeding trial.

Conclusion

References

The Nexus of Substrate and Enzyme: A Technical Guide to Phenylethanolamine and PNMT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway, and its interaction with the model substrate, Phenylethanolamine. Note: The nomenclature "Phenylethanolamine A" is not standard; this document refers to the well-characterized compound Phenylethanolamine (PEOH), a beta-hydroxylated phenethylamine that serves as an excellent substrate for PNMT studies.[1] This guide details the enzymatic mechanism, presents key quantitative data, outlines experimental protocols, and visualizes core concepts to support advanced research and development in pharmacology and neurobiology.

Phenylethanolamine N-methyltransferase (PNMT): The Architect of Adrenaline

Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28) is a critical enzyme primarily located in the adrenal medulla and in select neurons of the central nervous system.[2][3] Its principal biological function is to catalyze the final step in the synthesis of catecholamines: the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline).[4][5] This is achieved by transferring a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. The production of epinephrine, a key hormone and neurotransmitter in the "fight-or-flight" response, is thus critically dependent on PNMT activity. The enzyme's expression and activity are regulated by stress and glucocorticoids, highlighting its role in the physiological stress response.

The enzymatic reaction proceeds via a direct SN2 mechanism, where the nitrogen atom of the phenylethanolamine substrate acts as a nucleophile, attacking the electrophilic methyl group of SAM. Kinetic studies have established that the methyl transfer is the rate-limiting step of the reaction.

The Catecholamine Biosynthesis Pathway

The synthesis of epinephrine is a multi-step enzymatic process starting from the amino acid L-tyrosine. PNMT catalyzes the final, crucial conversion. Understanding this pathway is essential for contextualizing the role of PNMT and identifying potential targets for therapeutic intervention.

Catecholamine_Pathway cluster_0 Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O2, BH4 invis1 Dopamine Dopamine LDOPA->Dopamine PLP invis2 Norepinephrine Norepinephrine Dopamine->Norepinephrine Ascorbate, O2 invis3 Epinephrine Epinephrine Norepinephrine->Epinephrine SAM -> SAH invis4 TH Tyrosine Hydroxylase (TH) TH->invis1 AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->invis2 DBH Dopamine β-Hydroxylase (DBH) DBH->invis3 PNMT PNMT PNMT->invis4

Caption: The catecholamine biosynthesis pathway, highlighting the final step catalyzed by PNMT.

Quantitative Analysis: Substrate and Inhibitor Kinetics

The interaction of various substrates and inhibitors with PNMT has been extensively characterized. Phenylethanolamine (PEOH) is often used as a model substrate in kinetic assays due to its simpler structure compared to the endogenous substrate, norepinephrine.

Table 1: Kinetic Parameters of hPNMT Substrates

This table summarizes the Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiencies (kcat/Km) for various substrates of human PNMT (hPNMT).

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
Norepinephrine16N/AN/A
Phenylethanolamine (PEOH)~40002.811.7
p-Octopamine2001.9158.3
3-CF3-PEOH200.9750
S-Adenosylmethionine (SAM)5.7N/AN/A
Co-substrate with Norepinephrine
Table 2: Inhibition Constants of Selected PNMT Inhibitors

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several well-characterized and novel PNMT inhibitors.

InhibitorTypeKi (nM)IC50 (nM)Reference
SK&F 64139Substrate Analogue1.6N/A
SK&F 29661Substrate Analogue120N/A
Inhibitor 3Transition-State Analogue12.0N/A
Inhibitor 42nd Gen. TS Analogue1.281 (cell-based)
LY-134046PNMT InhibitorN/AN/A
CGS 19281APNMT InhibitorN/AN/A

Experimental Protocols for PNMT Analysis

Studying the interaction between PNMT and its ligands requires robust and specific assays. The following sections detail the methodologies for key experiments cited in PNMT research.

Radiolabel-Based Enzyme Activity Assay

This classic method provides high sensitivity for measuring methyl transfer.

  • Principle : This assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to the substrate (e.g., Phenylethanolamine). The amount of radiolabeled product formed is directly proportional to enzyme activity.

  • Methodology :

    • Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 8.0), the methyl acceptor substrate (e.g., 200 µM PEOH), and [3H]-SAM (e.g., 5 µM).

    • Initiation : Initiate the reaction by adding purified hPNMT enzyme.

    • Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes).

    • Quenching : Stop the reaction by adding an acid or a high pH buffer (e.g., 0.5 M boric acid, pH 10.0).

    • Separation : Separate the radiolabeled product from the unreacted [3H]-SAM using High-Performance Liquid Chromatography (HPLC).

    • Detection : Quantify the radioactivity in the product fraction using a scintillation counter.

  • Data Analysis : Calculate initial reaction velocities from the amount of product formed over time. Use these velocities to determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.

Coupled-Enzyme Spectrophotometric Assay

A continuous, non-radioactive method suitable for high-throughput screening of inhibitors.

  • Principle : This assay couples the PNMT reaction to a second enzymatic reaction. PNMT produces S-adenosyl-L-homocysteine (SAH) as a byproduct. A coupling enzyme, SAH-deaminase, catalyzes the deamination of SAH to S-inosyl-L-homocysteine (SIH). This conversion results in a measurable decrease in absorbance at ~263 nm, which is monitored continuously.

  • Methodology :

    • Assay Mixture : In a 96-well UV-transparent plate, prepare a mixture containing buffer, the methyl acceptor substrate, SAM, and an excess of the coupling enzyme SAH-deaminase. If testing inhibitors, include them at various concentrations.

    • Initiation : Start the reaction by adding purified hPNMT.

    • Monitoring : Immediately place the plate in a spectrophotometer capable of reading 96-well plates (e.g., SpectraMax). Monitor the decrease in absorbance at 263 nm over time at a constant temperature.

  • Data Analysis : The rate of absorbance change is proportional to the rate of the PNMT reaction. This allows for the direct calculation of initial velocities and the determination of inhibition constants (Ki) for various compounds.

Coupled_Assay_Workflow cluster_reaction Reaction Monitoring start Prepare Assay Mixture (Buffer, Substrate, SAM, Inhibitor, SAH-Deaminase) add_pnmt Add PNMT Enzyme to Initiate Reaction start->add_pnmt pnmt_reaction PNMT Reaction: Substrate + SAM -> Product + SAH add_pnmt->pnmt_reaction coupling_reaction Coupling Reaction: SAH -> SIH pnmt_reaction->coupling_reaction SAH Product detection Monitor Absorbance Decrease at 263 nm Continuously coupling_reaction->detection Absorbance Change analysis Calculate Initial Velocity from Absorbance Rate detection->analysis end Determine Kinetic Parameters (e.g., Ki) analysis->end

Caption: Workflow for the coupled-enzyme spectrophotometric assay for PNMT activity.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding between PNMT and its ligands.

  • Principle : ITC measures the heat released or absorbed during the binding of a ligand (e.g., an inhibitor) to a macromolecule (PNMT). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

  • Methodology :

    • Preparation : Place a solution of purified hPNMT (e.g., 35-40 µM) in the sample cell of the calorimeter. Load a solution of the inhibitor (e.g., 200-250 µM) into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

    • Titration : Perform a series of small, sequential injections of the inhibitor solution into the PNMT solution at a constant temperature (e.g., 25°C).

    • Heat Measurement : A sensitive detector measures the minute heat changes that occur after each injection until the enzyme becomes saturated with the inhibitor.

  • Data Analysis : The raw data (heat per injection) is integrated and plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Conclusion

Phenylethanolamine N-methyltransferase remains a subject of intense study due to its fundamental role in neuroendocrine function and its implication in various pathological states. Phenylethanolamine serves as a valuable tool, allowing for detailed kinetic and structural investigations of the enzyme's mechanism. The experimental protocols outlined herein—from classic radiolabel assays to modern biophysical techniques—provide a robust framework for researchers and drug developers to probe PNMT function and discover novel, potent, and specific inhibitors. Such efforts are crucial for elucidating the role of epinephrine in the central nervous system and for developing new therapeutic strategies for conditions ranging from hypertension to neurodegenerative diseases.

References

The Core of Catecholamine Production: A Technical Guide to the Biosynthesis of Phenylethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of phenylethanolamines, a class of molecules central to physiological regulation and the focus of extensive pharmacological development. This document details the core biochemical pathway, presents quantitative enzymatic data, outlines key experimental protocols, and visualizes the intricate regulatory networks governing this critical biological process.

The Phenylethanolamine Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of phenylethanolamines, which includes the vital catecholamines dopamine, norepinephrine, and epinephrine, is a four-step enzymatic pathway primarily occurring in the adrenal medulla and catecholaminergic neurons.[1] The pathway commences with the amino acid L-tyrosine and culminates in the production of epinephrine.

The key enzymes involved in this pathway are:

  • Tyrosine Hydroxylase (TH) : The rate-limiting enzyme of the pathway.[2]

  • DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC).

  • Dopamine β-hydroxylase (DBH) .

  • Phenylethanolamine N-methyltransferase (PNMT) : The terminal enzyme, responsible for the conversion of norepinephrine to epinephrine.[3][4]

The sequential conversion of substrates is as follows: L-Tyrosine → L-DOPA → Dopamine → Norepinephrine → Epinephrine

Biosynthesis_Pathway cluster_pathway Phenylethanolamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC/AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Fig. 1: The enzymatic cascade of phenylethanolamine biosynthesis.

Quantitative Enzyme Kinetics

The efficiency and rate of phenylethanolamine synthesis are dictated by the kinetic properties of the involved enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate.

EnzymeSubstrateKm (µM)VmaxOrganism/Source
Tyrosine Hydroxylase L-Tyrosine1367.1 µmol/min/mg of catalytic subunitRat Pheochromocytoma
DOPA Decarboxylase L-DOPA71039.1 pmol dopamine/min/mlHuman Plasma (Control)
Dopamine β-hydroxylase Dopamine2000Not SpecifiedBovine Adrenal Gland
PNMT Norepinephrine16Not SpecifiedBovine Adrenals
SAM5.7Not SpecifiedBovine Adrenals

Regulation of the Pathway: A Focus on PNMT

The final and committing step in epinephrine synthesis is tightly regulated, primarily at the level of the PNMT gene. Glucocorticoids, released from the adrenal cortex in response to stress, are major regulators of PNMT expression.[3] This regulation is mediated by the glucocorticoid receptor (GR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.

Upon binding to glucocorticoids, the GR translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) in the promoter region of the PNMT gene, thereby stimulating its transcription. This hormonal regulation is further modulated by the synergistic action of other transcription factors, including Early growth response protein 1 (Egr-1), Specificity protein 1 (Sp1), and Activator protein 2 (AP-2).

PNMT_Regulation cluster_regulation Transcriptional Regulation of PNMT cluster_nucleus Stress Stress Adrenal_Cortex Adrenal Cortex Stress->Adrenal_Cortex Glucocorticoids Glucocorticoids Adrenal_Cortex->Glucocorticoids releases GR Glucocorticoid Receptor (GR) Glucocorticoids->GR binds GR_active Activated GR Complex GR->GR_active activates Nucleus Nucleus GR_active->Nucleus translocates to PNMT_Gene PNMT Gene GR_active->PNMT_Gene synergistically activate transcription PNMT_mRNA PNMT mRNA PNMT_Gene->PNMT_mRNA transcription PNMT_Protein PNMT Protein PNMT_mRNA->PNMT_Protein translation Egr1 Egr-1 Egr1->PNMT_Gene synergistically activate transcription Sp1 Sp1 Sp1->PNMT_Gene synergistically activate transcription AP2 AP-2 AP2->PNMT_Gene synergistically activate transcription

Fig. 2: Signaling pathway for the transcriptional regulation of PNMT.

Experimental Protocols

Accurate measurement of the enzymatic activities in the phenylethanolamine biosynthesis pathway is crucial for research and drug development. Below are summaries of established protocols for each of the four key enzymes.

Tyrosine Hydroxylase (TH) Activity Assay

Principle: This assay measures the conversion of L-tyrosine to L-DOPA. The product, L-DOPA, is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Methodology:

  • Tissue Preparation: Homogenize tissue samples (e.g., brain tissue, adrenal glands) in a suitable buffer.

  • Incubation: Incubate the tissue homogenate with L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4), catalase, and an inhibitor of DOPA decarboxylase (e.g., NSD-1055) to prevent further metabolism of L-DOPA. For some tissues, the addition of Fe2+ ions may be required for full activity.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Quantification: Centrifuge the sample to pellet proteins. Filter the supernatant and directly inject it into an HPLC system equipped with a coulometric electrochemical detector for the quantification of L-DOPA.

TH_Assay_Workflow cluster_workflow Tyrosine Hydroxylase Assay Workflow start Start homogenize Homogenize Tissue Sample start->homogenize incubate Incubate with Substrate & Cofactors homogenize->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge & Filter terminate->centrifuge hplc HPLC-ECD Analysis (Quantify L-DOPA) centrifuge->hplc end End hplc->end

Fig. 3: Experimental workflow for the Tyrosine Hydroxylase activity assay.
DOPA Decarboxylase (DDC) Activity Assay

Principle: This assay measures the conversion of L-DOPA to dopamine. The product, dopamine, can be quantified using various methods, including HPLC with electrochemical detection.

Methodology:

  • Enzyme Source: Use a purified or partially purified DDC enzyme preparation or tissue homogenate.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, L-DOPA as the substrate, and pyridoxal-5'-phosphate (PLP) as the cofactor.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid.

  • Quantification: Analyze the reaction mixture to quantify the amount of dopamine produced. This is commonly achieved using HPLC with electrochemical detection.

Dopamine β-hydroxylase (DBH) Activity Assay

Principle: This assay measures the conversion of dopamine to norepinephrine. The product, norepinephrine, is quantified by HPLC with electrochemical detection.

Methodology:

  • Enzyme Preparation: Solubilize DBH from tissue extracts and enrich the enzyme by adsorbing it onto Concanavalin A-Sepharose. This step also removes endogenous catecholamines and inhibitors.

  • Enzymatic Reaction: The enzymatic assay is carried out with DBH still adsorbed to the Concanavalin A-Sepharose. The reaction mixture includes dopamine as the substrate and ascorbic acid as a cofactor. Optimal Cu2+ concentrations need to be determined for different tissues (e.g., 3 µM for bovine adrenal gland and 10 µM for rat brain).

  • Product Quantification: The reaction product, norepinephrine, is determined by HPLC with electrochemical detection.

Phenylethanolamine N-methyltransferase (PNMT) Activity Assay

Principle: This assay measures the conversion of norepinephrine to epinephrine by quantifying the formation of S-adenosyl-L-homocysteine (SAH), a co-product of the reaction, using HPLC with ultraviolet (UV) detection.

Methodology:

  • Enzyme Preparation: Use a partially purified PNMT preparation (e.g., from bovine adrenals).

  • Incubation: Incubate the enzyme with norepinephrine and S-adenosyl-L-methionine (SAM) as co-substrates.

  • Reaction Termination: Stop the reaction by adding acid.

  • Quantification: Directly analyze the reaction mixture by HPLC. The enzymatically formed SAH is detected by its UV absorbance at 258 nm and quantified.

Conclusion

The biosynthesis of phenylethanolamines is a fundamental physiological pathway with significant implications for health and disease. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to its complex regulatory mechanisms, is paramount for the development of novel therapeutics targeting a wide range of disorders, including hypertension, psychiatric conditions, and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of biomedical science.

References

The Ubiquitous Presence of Phenylethanolamine A in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanolamine A, a biogenic trace amine, plays a significant role in various physiological processes across different biological kingdoms. Structurally related to catecholamine neurotransmitters, its natural occurrence has garnered considerable interest within the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its presence in animals, plants, and microorganisms. The document further outlines the methodologies for its extraction and quantification and presents key biosynthetic and metabolic pathways. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of relevant pathways and workflows are included to facilitate a comprehensive understanding.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of organisms, from vertebrates to plants. The following tables summarize the quantitative data available in the scientific literature regarding its concentration in various natural sources.

Table 1: Concentration of this compound in Animal Tissues
Animal SpeciesTissue/Sample TypeConcentration RangeMethod of AnalysisReference
SwineHair14.8 ± 3.6 ng/gLC-MS/MS[1]
SwineHair25.8 ± 7.6 ng/gLC-MS/MS[1]
SheepHair23.4 ± 6.6 ng/gLC-MS/MS[1]
VariousTissues, Hair, FeedCCα: 0.10-0.26 µg/kgUHPLC-ESI-MS/MS[2][3]
CCβ: 0.20-0.37 µg/kg
MouseBrain~5 ng/g (wet wt)HPLC-Fluorometry

CCα: Decision limit; CCβ: Detection capability

Table 2: Reported Presence of this compound and Related Compounds in Other Organisms
OrganismCompoundNoteReference
Pogostemon cablin (Patchouli)This compound reportedQuantitative data not available in the reviewed literature.
Apis cerana (Asiatic honey bee)This compound reportedComponent of interest in metabolomic studies.
Escherichia coli2-HydroxyphenethylamineA synonym for Phenylethanolamine.
Marine MacroalgaePhenethylamineHypothesized to act as a feeding deterrent.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Below are detailed protocols for its extraction and analysis from animal and plant tissues.

Protocol 1: Extraction and Quantification of this compound from Animal Tissues

This protocol is based on the method described by Zhang et al. (2012) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup method.

1. Sample Preparation and Extraction:

  • Homogenize 2.0 g of tissue sample.
  • Add 10 mL of acetonitrile/water (80:20, v/v) and the internal standard (this compound-D3).
  • Vortex for 1 minute.
  • Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate).
  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

3. Analysis by UHPLC-MS/MS:

  • Take an aliquot of the cleaned extract.
  • For hair samples, dry the extract under nitrogen and reconstitute in the mobile phase. For other tissues, dilute the extract with 0.1% formic acid in water.
  • Inject the sample into the UHPLC-MS/MS system.
  • Chromatographic Conditions:
  • Column: Waters Acquity BEH C18
  • Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
  • Mass Spectrometry Conditions:
  • Ionization: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and its internal standard.

Protocol 2: General Method for Extraction of Phenolic Compounds from Plant Material

This protocol is a generalized procedure adapted from various sources for the extraction of phenolic compounds, which would include this compound, from plant tissues.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves of Pogostemon cablin).
  • Dry the material to a constant weight (using air drying, oven drying at low temperatures, or freeze-drying) to prevent enzymatic degradation.
  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration: Soak the powdered plant material in a solvent (e.g., 80% methanol or ethanol) in a sealed container for a period of 3 days with occasional agitation.
  • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent. The solvent is continuously vaporized, condensed, and passed through the plant material.
  • Filter the extract to remove solid plant debris.

3. Purification and Analysis:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.
  • Analyze the purified extract using HPLC or GC-MS for the identification and quantification of this compound. Derivatization may be necessary for GC-MS analysis.

Signaling and Metabolic Pathways

The biosynthesis and metabolism of this compound are intrinsically linked to the broader pathways of aromatic amino acid and catecholamine metabolism.

Biosynthesis of Phenylalanine in Plants

This compound is derived from the amino acid phenylalanine. The biosynthesis of phenylalanine in plants primarily occurs through the shikimate pathway.

plant_phenylalanine_biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase Shikimate Shikimate DHQ->Shikimate DHQ dehydratase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase Phenylpyruvate->Phenylalanine Phenylpyruvate aminotransferase PhenylethanolamineA This compound Phenylalanine->PhenylethanolamineA Decarboxylation & Hydroxylation

Biosynthesis of Phenylalanine, the precursor to this compound, in plants.
Metabolism of Phenylethanolamine in Animals

In animals, phenylethylamines are metabolized through a series of enzymatic reactions, primarily involving monoamine oxidase (MAO) and aldehyde dehydrogenase.

animal_phenylethylamine_metabolism PhenylethanolamineA This compound Norepinephrine Norepinephrine PhenylethanolamineA->Norepinephrine Dopamine β-hydroxylase (analogous reaction) Metabolite1 Phenylacetaldehyde (intermediate) PhenylethanolamineA->Metabolite1 Monoamine Oxidase (MAO) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Metabolite2 Phenylacetic acid Metabolite1->Metabolite2 Aldehyde Dehydrogenase

Metabolic pathway of phenylethylamines in animals.
Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

experimental_workflow Sample Biological Sample (Animal Tissue, Plant Material) Preparation Sample Preparation (Homogenization, Grinding, Drying) Sample->Preparation Extraction Extraction (Solvent Extraction, QuEChERS) Preparation->Extraction Purification Purification / Cleanup (d-SPE, SPE) Extraction->Purification Analysis Instrumental Analysis (UHPLC-MS/MS, HPLC) Purification->Analysis Data Data Processing (Quantification, Validation) Analysis->Data

A generalized experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring compound found across various biological systems. While its presence in animal tissues is well-documented with quantitative data, its occurrence and concentration in plants, insects, and marine organisms require further investigation. The analytical methodologies, particularly those employing mass spectrometry, provide the necessary sensitivity and specificity for its detection and quantification in complex matrices. The biosynthetic and metabolic pathways outlined in this guide offer a foundation for understanding its physiological roles and provide a basis for future research in drug discovery and development. The continued exploration of the natural sources and biological activities of this compound holds significant promise for advancing our understanding of its importance in health and disease.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of Phenylethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylethanolamine, systematically known as 2-Amino-1-phenylethanol, is a chiral compound with significant relevance in the pharmaceutical and biomedical fields. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is structurally related to key neurotransmitters like norepinephrine. Due to its chirality, it exists as two enantiomers, (R)-(-)- and (S)-(+)-phenylethanolamine, which may exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the separation and quantification of these enantiomers is paramount for quality control, drug development, and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chiral compounds, offering high resolution and sensitivity. This application note details a chiral HPLC method for the enantioselective analysis of 2-Amino-1-phenylethanol.

Materials and Methods

A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability in resolving a variety of chiral compounds, including amino alcohols.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or a cyclodextrin-based column (e.g., Chiral CD-PH), is recommended.

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. To improve peak shape and resolution for basic compounds like phenylethanolamine, additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) are often used. A representative mobile phase could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at 254 nm is suitable for phenylethanolamine due to the presence of the phenyl group.

  • Injection Volume: 10 µL.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of a validated chiral HPLC method for 2-Amino-1-phenylethanol, based on typical values for similar analyses.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 2-5 µg/mL
Limit of Quantification (LOQ) 7-15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Resolution (Rs) > 1.5

Experimental Protocol

This protocol provides a step-by-step guide for the enantioselective analysis of 2-Amino-1-phenylethanol using HPLC.

1. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Amino-1-phenylethanol and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL for linearity assessment.

3. Sample Preparation:

  • Accurately weigh the sample containing 2-Amino-1-phenylethanol.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for each enantiomer.

5. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (if a pure enantiomer standard is available) or by consistent elution order.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of each enantiomer in the sample using the calibration curve.

  • Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

Signaling Pathways and Experimental Workflows

experimental_workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation Chiral Column (e.g., Chiralpak) hplc->separation Mobile Phase Flow detection UV Detector (254 nm) separation->detection Elution of Enantiomers data Data Acquisition and Analysis detection->data Chromatogram results Quantitative Results (Concentration, %ee) data->results Calculation

Caption: Experimental workflow for the chiral HPLC analysis of 2-Amino-1-phenylethanol.

chiral_separation_principle cluster_racemic Racemic Mixture cluster_csp Chiral Stationary Phase cluster_separated Separated Enantiomers R R csp CSP R->csp Differential Interaction S S S->csp Differential Interaction R_sep R csp->R_sep Weaker Interaction (Elutes First) S_sep S csp->S_sep Stronger Interaction (Elutes Second)

Caption: Principle of chiral separation by HPLC.

Application Note: Quantitative Analysis of Phenylethanolamine A in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Phenylethanolamine A in urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a comprehensive sample preparation procedure involving enzymatic hydrolysis, liquid-liquid extraction, and solid-phase extraction to ensure high recovery and minimize matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using an MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for research and drug development applications.

Principle

The method involves the enzymatic hydrolysis of conjugated this compound in urine, followed by the addition of a stable isotope-labeled internal standard (this compound-D3) for accurate quantification.[1] The analyte and internal standard are then extracted from the urine matrix using liquid-liquid extraction (LLE) and further purified by solid-phase extraction (SPE).[1] The purified extract is analyzed by a reverse-phase LC-MS/MS system. The identification and quantification are performed using electrospray ionization in positive mode (ESI+) with MRM, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

Materials and Reagents

  • Standards: this compound, this compound-D3 (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Formic Acid (all LC-MS grade)

  • Reagents: Ammonium formate, Deionized water (18.2 MΩ·cm)

  • Enzyme: β-glucuronidase/arylsulfatase

  • SPE Cartridges: Mixed-mode Cation Exchange (MCX) SPE columns[1]

  • Apparatus: LC-MS/MS system, SPE manifold, nitrogen evaporator, centrifuges, analytical balance, vortex mixer.

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-D3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. A typical concentration range is 0 to 50 µg/L.[1]

  • Internal Standard (IS) Working Solution: Dilute the this compound-D3 stock solution to a fixed concentration for spiking into all samples, calibrators, and quality controls.

Urine Sample Preparation

The following protocol is adapted from established methods for this compound analysis in urine.

  • Hydrolysis: To 2 mL of urine sample, add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours (or overnight).

  • Internal Standard Spiking: After hydrolysis, add the internal standard (this compound-D3) to each sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an MCX SPE column with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the ethyl acetate extract onto the conditioned SPE column.

    • Washing: Wash the column with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water/methanol). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis and Data

Workflow Diagram

Workflow Figure 1: Experimental Workflow for this compound Analysis Sample Urine Sample Collection (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis 1 Spike Spike with Internal Standard (this compound-D3) Hydrolysis->Spike 2 LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE 3 SPE Solid-Phase Extraction (MCX Column Cleanup) LLE->SPE 4 Elute Elution & Evaporation (Under Nitrogen) SPE->Elute 5 Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute 6 LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS 7 Data Data Processing & Quantification LCMS->Data 8

Caption: A step-by-step diagram of the sample preparation and analysis workflow.

Instrumental Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System UHPLC/HPLC System
Column Waters Acquity BEH C18 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized for separation (e.g., start at 2% B, ramp to 98% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 600 °C
Nebulizer Gas (Gas 1) 70 psi

| Turbo Gas (Gas 2) | 60 psi |

MRM Transitions

The MRM transitions are critical for the selective detection of this compound and its internal standard.

Table 3: MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) Use
This compound 345 327 Quantification
This compound 345 150 Confirmation

| This compound-D3 (IS) | 348 | 330 | Quantification (IS) |

Method Performance

The method performance characteristics are based on published data for the analysis of this compound in urine.

Table 4: Method Validation Summary

Parameter Result Reference
Linearity Range 0 - 50 µg/L
Correlation Coefficient (r) 0.9990
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Recovery 78.4% - 93.3%

| Precision (RSD) | 0.8% - 5.8% | |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive protocol for the determination of this compound in urine. The detailed sample preparation procedure effectively removes matrix interferences, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers requiring robust quantification of this compound.

References

Application Note: Development of a Competitive ELISA for Phenylethanolamine A Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenylethanolamine A (PEAA) is a β-adrenergic agonist that can promote muscle growth and fat reduction in livestock.[1] Due to potential risks to human consumers from residues in animal products, its use as a growth promoter is banned in many countries.[2][3] This necessitates the development of rapid, sensitive, and specific screening methods for detecting PEAA in various biological samples. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a cost-effective and high-throughput solution for this purpose.[1][4]

This document provides a detailed protocol for the development and validation of a direct competitive ELISA (dcELISA) for the quantitative screening of this compound.

Principle of the Assay

The assay is based on the principle of competitive ELISA. A microtiter plate is coated with antibodies specific to PEAA. When samples or standards containing PEAA are added to the wells, along with a fixed amount of PEAA conjugated to an enzyme (like Horseradish Peroxidase, HRP), the free PEAA from the sample and the PEAA-HRP conjugate compete for the limited antibody binding sites. After an incubation period, unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of PEAA in the sample. A stronger color signal indicates a lower concentration of PEAA, and vice-versa.

G cluster_low Low PEAA in Sample cluster_high High PEAA in Sample Ab1 Anti-PEAA Antibody (Coated on Plate) Substrate1 Substrate Ab1->Substrate1 Reacts with Bound HRP PEAA_HRP1 PEAA-HRP Conjugate (Abundant Binding) PEAA_HRP1->Ab1 Binds Sample_PEAA1 Free PEAA (Low Concentration) Sample_PEAA1->Ab1 Competes Color1 Strong Color Signal Substrate1->Color1 Develops Ab2 Anti-PEAA Antibody (Coated on Plate) Substrate2 Substrate Ab2->Substrate2 Reacts with Bound HRP PEAA_HRP2 PEAA-HRP Conjugate (Limited Binding) PEAA_HRP2->Ab2 Binds Less Sample_PEAA2 Free PEAA (High Concentration) Sample_PEAA2->Ab2 Outcompetes Color2 Weak Color Signal Substrate2->Color2 Develops

Diagram 1. Principle of Direct Competitive ELISA for PEAA.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like PEAA, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This involves synthesizing a PEAA derivative (hapten) that can be covalently linked to proteins like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating antigens.

Protocol:

  • Hapten Synthesis: A PEAA derivative, such as PEAA-NH₂, is synthesized by hydrogenation of PEAA using a catalyst like Raney Nickel. This introduces a reactive amino group.

  • Carrier Protein Activation: Carrier proteins (e.g., BSA, OVA) are activated to facilitate conjugation.

  • Conjugation: The synthesized PEAA hapten is coupled to the activated carrier protein. Methods like diazotization or the sodium periodate method can be used to form stable conjugates (e.g., PEAA-BSA, PEAA-OVA).

  • Purification and Characterization: The resulting conjugate is purified, typically through dialysis, to remove unconjugated hapten. The success of the conjugation can be confirmed using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

G PEAA This compound (PEAA) Synthesis Hapten Synthesis (e.g., Hydrogenation) PEAA->Synthesis Hapten PEAA Derivative (e.g., PEAA-NH₂) Synthesis->Hapten Conjugation Conjugation Reaction (e.g., Diazotization) Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Conjugation Immunogen Immunogen (PEAA-BSA) Conjugation->Immunogen CoatingAg Coating Antigen (PEAA-OVA) Conjugation->CoatingAg Purification Purification (Dialysis) Immunogen->Purification CoatingAg->Purification

Diagram 2. Workflow for PEAA Immunogen and Coating Antigen Preparation.
Antibody Production

High-affinity monoclonal or polyclonal antibodies are critical for a sensitive and specific ELISA.

  • Polyclonal Antibody (pAb) Production: Rabbits are typically immunized with the PEAA-carrier protein conjugate (e.g., PEAA-HSA). After a series of boosts to increase the antibody titer, blood is collected and the serum containing the polyclonal antibodies is purified.

  • Monoclonal Antibody (mAb) Production: Mice (e.g., Balb/C) are immunized with the PEAA-BSA immunogen. Splenocytes from an immunized mouse are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce antibodies with high specificity and affinity for PEAA.

Sample Preparation Protocol

Proper sample preparation is crucial to extract PEAA and remove interfering matrix components.

  • Urine Samples:

    • Centrifuge turbid urine samples at 4000 rpm for 5 minutes.

    • Use 50 µL of the clear supernatant directly in the assay.

  • Muscle/Liver/Pork Samples:

    • Weigh 2 g of a homogenized tissue sample.

    • Add 6 mL of an extraction solution (e.g., Acetonitrile - 0.1 M HCl).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for analysis. Further dilution with a reconstitution buffer may be necessary.

  • Feed Samples:

    • A similar extraction protocol using appropriate solvents is followed. The limit of detection in feed is generally higher than in tissue or urine.

Direct Competitive ELISA Protocol

Materials:

  • Pre-coated 96-well microtiter plate (coated with anti-PEAA antibody)

  • PEAA Standards (0, 0.1, 0.3, 0.9, 2.7, 8.1 ppb)

  • PEAA-HRP Conjugate Solution

  • Prepared samples

  • Wash Buffer (e.g., PBST)

  • Substrate Reagent (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature.

  • Standard/Sample Addition: Add 50 µL of PEAA standards or prepared samples to the appropriate wells in duplicate.

  • Competitive Reaction: Add 50 µL of PEAA-HRP conjugate to each well. Mix gently and incubate for 30 minutes at 25°C, avoiding direct sunlight.

  • Washing: Aspirate the liquid from each well. Wash the plate 5 times with Wash Buffer, ensuring a 30-second soak time for each wash. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.

  • Substrate Addition: Add 100 µL of Substrate Reagent to each well. Incubate for 15 minutes at 25°C in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

G Start Start: Reagents at RT Add_Samples 1. Add 50µL Standards/Samples to Antibody-Coated Wells Start->Add_Samples Add_Conjugate 2. Add 50µL PEAA-HRP Conjugate Add_Samples->Add_Conjugate Incubate1 3. Incubate 30 min at 25°C Add_Conjugate->Incubate1 Wash 4. Wash Wells 5 Times Incubate1->Wash Add_Substrate 5. Add 100µL Substrate Wash->Add_Substrate Incubate2 6. Incubate 15 min at 25°C (Dark) Add_Substrate->Incubate2 Add_Stop 7. Add 50µL Stop Solution Incubate2->Add_Stop Read 8. Read OD at 450 nm Add_Stop->Read End End: Analyze Data Read->End

Diagram 3. Step-by-step workflow of the direct competitive ELISA procedure.

Data and Performance Characteristics

Data Analysis

Calculate the percentage of binding for each standard and sample using the formula:

  • % B/B₀ = (OD_sample or standard / OD_zero standard) x 100

Plot a standard curve of % B/B₀ versus the logarithm of the PEAA concentration for the standards. Determine the concentration of PEAA in the samples by interpolating their % B/B₀ values from this curve.

Assay Performance

The performance of a developed PEAA ELISA can be characterized by its sensitivity, specificity, and accuracy. The tables below summarize data from published studies.

Table 1: Sensitivity and Detection Limits of PEAA ELISAs

Antibody Type Assay Format IC₅₀ (ng/mL) Limit of Detection (LOD) Sample Matrix Reference
Polyclonal dcELISA 0.3 µg/L (0.3 ng/mL) 0.02 µg/L (0.02 ng/mL) Buffer
Polyclonal dcELISA - 0.5 µg/L (0.5 ng/mL) Urine
Monoclonal dcELISA 0.204 ng/mL 0.225 ng/mL Swine Urine
Monoclonal dcELISA - 0.431 ng/mL Pork
Monoclonal icELISA 0.44 ng/mL 0.13 ng/mL Swine Urine
Monoclonal icELISA - 0.39 ng/g Pork

| Monoclonal | ELISA | 6.25 ng/mL | 0.19 ng/mL | Buffer | |

Table 2: Cross-Reactivity of Anti-PEAA Antibodies with Other β-Agonists

Antibody Type Compound Cross-Reactivity (%) Reference
Polyclonal Ractopamine 0.3%
Polyclonal Other 14 β-agonists < 0.1%
Monoclonal Ractopamine 8.3%
Monoclonal PEAA-NH₂ High
Monoclonal Other 15 β-agonists < 0.1%
Monoclonal Ractopamine 0.52%

| Monoclonal | Other 10 β-agonists | Negligible | |

Table 3: Recovery Rates of PEAA in Spiked Samples

Antibody Type Sample Matrix Spiked Concentration Average Recovery (%) Reference
Polyclonal Urine Not specified 81% - 110%
Monoclonal Pork, Swine Liver, Swine Urine, Feed Not specified 82% - 120%
Monoclonal Swine Urine 0.5 - 2.0 ng/mL 82.0% - 107.4%
Monoclonal Pork 0.5 - 2.0 ng/g 81.8% - 113.3%

| Monoclonal | Meat | Not specified | 103.4% | |

Conclusion

The described direct competitive ELISA provides a highly sensitive and specific method for the rapid screening of this compound in a variety of samples, including urine, pork, liver, and feed. The assay is characterized by a simple sample preparation protocol, high throughput, and reliable performance, making it an excellent tool for regulatory monitoring and food safety control. Validation against a confirmatory method like LC-MS/MS is recommended to ensure accuracy.

References

Application Notes and Protocols for the Sample Preparation of Phenylethanolamine A in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Phenylethanolamine A in various animal tissues. The following sections offer comprehensive methodologies for homogenization, extraction, and purification, along with quantitative data to aid in method selection and validation.

Introduction

This compound is a β-adrenergic agonist that has been noted for its potential illegal use as a growth promoter in livestock. Its detection in animal-derived food products is crucial for regulatory compliance and consumer safety. Effective sample preparation is a critical step for the accurate and sensitive determination of this compound residues in complex biological matrices such as muscle, liver, and kidney tissues. This document outlines several well-established techniques for the extraction and purification of this compound from animal tissues prior to analytical determination, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Tissue Preparation and Homogenization

Prior to extraction, proper tissue preparation and homogenization are essential to ensure representative sampling and efficient analyte extraction.

Protocol for General Tissue Homogenization:

  • Tissue Excision: Promptly after dissection, place the tissue of interest (e.g., muscle, liver, kidney) on ice to minimize protein degradation.

  • Snap Freezing: For storage, immerse the tissue in liquid nitrogen to snap freeze. Store samples at -80°C until analysis. For immediate processing, keep the tissue on ice.

  • Homogenization:

    • Mechanical Homogenization (Bead Beater/Polytron):

      • Weigh a representative portion of the frozen or fresh tissue (typically 1-5 grams).

      • Place the tissue in a suitable homogenization tube containing homogenization buffer (e.g., sterile saline or a specific lysis buffer) and ceramic or steel beads (for bead beater) or use a Polytron-type rotor-stator homogenizer.

      • Homogenize the tissue until a uniform consistency is achieved. The duration and speed of homogenization may need to be optimized for different tissue types. For instance, tougher tissues like heart and lung may require enzymatic digestion with collagenase prior to mechanical homogenization for effective disruption.[1][2]

    • Enzymatic Digestion: For certain tissue types or to release conjugated forms of the analyte, enzymatic hydrolysis can be employed.

      • To the homogenized tissue, add a solution containing β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.2).

      • Incubate the mixture under optimized conditions (e.g., 37°C for several hours or overnight) to allow for the enzymatic cleavage of conjugates.

Extraction and Purification Protocols

Several extraction techniques can be employed for the isolation of this compound from homogenized animal tissues. The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process. It is particularly suitable for multi-residue analysis.

Protocol for QuEChERS Extraction and Cleanup: [3][4]

  • Sample Extraction:

    • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Add an appropriate amount of an internal standard solution (e.g., this compound-D3).

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water/methanol).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Protocol for Liquid-Liquid Extraction:

  • Sample Preparation:

    • To 5 g of homogenized tissue, add an internal standard.

    • If required, perform enzymatic hydrolysis as described in the homogenization section.

  • Extraction:

    • Adjust the pH of the homogenate to approximately 12 with NaOH.

    • Add 10 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex or shake vigorously for 10-15 minutes.

    • Centrifuge to separate the phases.

  • Purification and Concentration:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of 0.01 N HCl.

  • Final Filtration:

    • Filter the reconstituted solution through a 0.2 µm syringe filter prior to LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup than LLE and can be automated for high-throughput applications. Mixed-mode cation exchange cartridges are often used for the extraction of basic compounds like this compound.

Protocol for Solid-Phase Extraction:

  • Sample Pre-treatment:

    • Homogenize 5 g of tissue in a suitable buffer.

    • Perform enzymatic hydrolysis if necessary.

    • Centrifuge the homogenate and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with methanol and then water or an appropriate buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., methanol) to remove interfering substances.

    • Follow with a wash using an acidic solution (e.g., 0.1 N HCl) to remove neutral and acidic interferences.

  • Elution:

    • Elute the analyte from the cartridge using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Immunoaffinity Chromatography (IAC)

IAC is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen (this compound).

Protocol for Immunoaffinity Chromatography:

  • Sample Extraction:

    • Homogenize the tissue sample in a suitable buffer.

    • Centrifuge and filter the homogenate to obtain a clear extract.

  • IAC Column Preparation:

    • Equilibrate the immunoaffinity column containing antibodies against this compound with a loading buffer (e.g., phosphate-buffered saline).

  • Sample Loading:

    • Pass the sample extract through the IAC column at a controlled flow rate to allow for binding of this compound to the antibodies.

  • Washing:

    • Wash the column with the loading buffer to remove unbound matrix components.

  • Elution:

    • Elute the bound this compound from the column using an appropriate elution buffer that disrupts the antibody-antigen interaction (e.g., a low pH solution or an organic solvent).

  • Final Preparation:

    • Neutralize the eluate if necessary.

    • Evaporate the solvent and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various sample preparation methods for this compound and other β-agonists in animal tissues.

Table 1: Recovery Data for Different Extraction Methods

MethodAnalyteTissue TypeSpiked Level (µg/kg)Recovery (%)Reference
QuEChERSThis compoundVarious Tissues1.0 - 10.095.4 - 108.9[3]
Immunoaffinity ChromatographyThis compoundMeat, Liver1.0 - 20.0 (ng/g)89.48 - 104.89
LLE-SPERactopamineLiver0.5 - 2.023 - 76
LLERactopamineBovine Tissue-74
SPEVarious β-agonistsPork, Beef, Lamb-61.35 - 115.93

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and other β-agonists

MethodAnalyteTissue TypeLOD (µg/kg)LOQ (µg/kg)Reference
UHPLC-MS/MSThis compoundSwine Muscle/Liver0.05 - 0.80.2 - 2.5
LC-MS/MSClenbuterolPork0.030.10
LC-MS/MSRactopaminePork0.190.63
UHPLC-MS/MSVarious β-agonistsLivestock Meat0.01 - 0.110.04 - 0.38

Table 3: Decision Limit (CCα) and Detection Capability (CCβ) for this compound

MethodTissue TypeCCα (µg/kg)CCβ (µg/kg)Reference
QuEChERS-UHPLC-MS/MSVarious Tissues0.10 - 0.260.20 - 0.37
LLE-SPE-LC/MS/MSLiver0.1 - 0.30.2 - 0.5

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Animal Tissue (Muscle, Liver, etc.) homogenization Homogenization (Bead Beater/Polytron) tissue_sample->homogenization extraction Extraction homogenization->extraction quechers QuEChERS extraction->quechers lle LLE extraction->lle spe SPE extraction->spe iac IAC extraction->iac dspe d-SPE quechers->dspe evaporation Evaporation & Reconstitution lle->evaporation spe->evaporation iac->evaporation cleanup Cleanup/Purification dspe->evaporation analysis LC-MS/MS Analysis evaporation->analysis catecholamine_pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine Dopamine ldopa->dopamine DDC norepinephrine Norepinephrine dopamine->norepinephrine DBH epinephrine Epinephrine norepinephrine->epinephrine PNMT pea This compound (Structural Analogue) norepinephrine->pea Structural Similarity th Tyrosine Hydroxylase ddc DOPA Decarboxylase dbh Dopamine β-Hydroxylase pnmt Phenylethanolamine N-Methyltransferase (PNMT)

References

Production of High-Affinity Monoclonal Antibodies for Sensitive Immunoassays of Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the production of monoclonal antibodies (mAbs) specifically targeting Phenylethanolamine A (PEA-A), a synthetic β-adrenergic agonist. The protocols detailed herein cover all critical stages of mAb development, from hapten synthesis and immunogen preparation to hybridoma technology, antibody screening, and characterization. Furthermore, this note describes the application of these mAbs in the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of PEA-A in various matrices. The methodologies are presented to facilitate their adoption by researchers in the fields of drug monitoring, food safety, and veterinary sciences.

Introduction

This compound (PEA-A) is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock.[1][2] Its residues in animal products pose potential health risks to consumers.[1] Consequently, sensitive and specific analytical methods are crucial for monitoring PEA-A in food and biological samples. Immunoassays, particularly those based on monoclonal antibodies, offer a rapid, high-throughput, and cost-effective screening solution.[3][4] This document outlines the complete workflow for generating high-affinity monoclonal antibodies against PEA-A and their application in developing a competitive ELISA.

Experimental Protocols

Hapten and Immunogen Preparation

The small molecular weight of PEA-A necessitates its conjugation to a larger carrier protein to elicit a robust immune response. This involves the synthesis of a PEA-A derivative (hapten) and its subsequent coupling to carrier proteins.

Protocol 2.1.1: Synthesis of PEA-A-NH2 Hapten

A derivative of PEA-A containing an amino group (PEA-A-NH2) is synthesized to facilitate protein conjugation. This is achieved through the hydrogenation of PEA-A using a RANEY® nickel catalyst.

Protocol 2.1.2: Preparation of Immunogen (PEA-A-BSA/KLH) and Coating Antigen (PEA-A-OVA)

The diazotization method is commonly employed to couple the PEA-A hapten to carrier proteins. Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are effective for immunization, while Ovalbumin (OVA) is typically used for the coating antigen in screening assays to minimize cross-reactivity with the immunizing carrier.

  • Dissolve 5.16 mg of the PEA-A hapten in 40 µL of 1 M hydrochloric acid and 1 mL of methanol.

  • Incubate the mixture at 4°C for 30 minutes.

  • Add 5 µL of 30% sodium nitrite and stir at 4°C for 1 hour in the dark to form the diazonium salt.

  • Dissolve 10 mg of the carrier protein (BSA, KLH, or OVA) in 1 mL of 0.1 M carbonate buffer (pH 9.6).

  • Slowly add the activated hapten solution to the protein solution and stir overnight at 4°C.

  • Dialyze the conjugate against phosphate-buffered saline (PBS) for 3 days to remove unreacted hapten.

  • Characterize the conjugates using UV-Vis spectrophotometry to confirm successful coupling.

Monoclonal Antibody Production via Hybridoma Technology

The generation of monoclonal antibodies is achieved through the well-established hybridoma technology, which involves the fusion of antibody-producing B-cells with immortal myeloma cells.

Protocol 2.2.1: Immunization of Mice

  • Emulsify the PEA-A-BSA or PEA-A-KLH immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization.

  • Subcutaneously inject 6-8 week old BALB/c mice with 100 µg of the immunogen.

  • Administer booster immunizations every 3 weeks with 50 µg of the immunogen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Collect blood samples one week after the third immunization to screen for antibody titers using an indirect competitive ELISA (ic-ELISA).

  • Select the mouse with the highest antibody titer for cell fusion.

Protocol 2.2.2: Cell Fusion and Hybridoma Screening

  • Three days before fusion, administer a final intraperitoneal boost of the immunogen without adjuvant.

  • Isolate spleen cells from the immunized mouse and fuse them with SP2/0 myeloma cells using polyethylene glycol (PEG).

  • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused spleen cells have a limited lifespan.

  • Screen the supernatants of the resulting hybridoma clones for the presence of PEA-A specific antibodies using an ic-ELISA with PEA-A-OVA as the coating antigen.

Protocol 2.2.3: Cloning and Antibody Purification

  • Subclone positive hybridoma cells by limiting dilution to ensure monoclonality.

  • Expand the stable, high-producing clones for large-scale antibody production in vitro or in vivo (ascites production).

  • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

Immunoassay Development

A direct or indirect competitive ELISA is a common format for the detection of small molecules like PEA-A.

Protocol 3.1: Indirect Competitive ELISA (ic-ELISA)

  • Coat a 96-well microtiter plate with 100 µL/well of PEA-A-OVA (coating antigen) in carbonate buffer and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Block the remaining protein-binding sites by adding 200 µL/well of a blocking buffer (e.g., 5% non-fat milk in PBS) and incubate for 2 hours at 37°C.

  • Wash the plate as described in step 2.

  • Add 50 µL of PEA-A standard or sample and 50 µL of the monoclonal antibody solution to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate five times with PBST.

  • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions, and incubate for 30 minutes at 37°C.

  • Wash the plate as described in step 7.

  • Add 100 µL of TMB substrate solution and incubate for 15 minutes at 37°C in the dark.

  • Stop the reaction by adding 50 µL of 2 M H2SO4.

  • Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of PEA-A in the sample.

Data Presentation

The performance of the developed monoclonal antibodies and the resulting immunoassays is summarized below.

Table 1: Characteristics of Anti-PEA-A Monoclonal Antibodies

Monoclonal AntibodyAssay FormatIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)
Clone 2H8dcELISA0.2040.431 (pork), 0.455 (swine liver), 0.225 (swine urine), 8.693 (feed)
mAb 3E2icELISA0.360.065
Unnamed mAbELISA0.160.011
mAb PEA-2G10ic-ELISA0.2130.033
Unnamed mAbELISA6.250.19

Table 2: Cross-Reactivity of Anti-PEA-A Monoclonal Antibody (Clone 2H8)

CompoundCross-Reactivity (%)
This compound100
PEA-A-NH2High (not quantified)
Ractopamine8.3
15 Other β-agonists< 0.1

Visualizations

experimental_workflow Immunogen Immunogen Immunization Immunization Immunogen->Immunization CoatingAg CoatingAg Screening Screening CoatingAg->Screening Purification Purification ELISA ELISA Purification->ELISA

Caption: Workflow for PEA-A monoclonal antibody production and immunoassay development.

icELISA_principle well { Microtiter Well |  Coated with PEA-A-OVA} binding { Competition |  Free PEA-A and Coated PEA-A-OVA compete for mAb binding} well->binding detection { Detection |  HRP-secondary antibody binds to captured mAb |  TMB Substrate Addition |  Color Development (Inverse to PEA-A concentration)} binding->detection mAb mAb mAb->binding free_PEAA free_PEAA free_PEAA->binding

Caption: Principle of the indirect competitive ELISA (ic-ELISA) for PEA-A detection.

Conclusion

The protocols and data presented provide a robust framework for the development of high-quality monoclonal antibodies against this compound. The resulting immunoassays demonstrate high sensitivity and specificity, making them suitable for the rapid screening of PEA-A in various samples. These methods contribute to the arsenal of analytical tools available for ensuring food safety and monitoring compliance with regulations regarding the use of veterinary drugs.

References

Application Note: High-Recovery Extraction of Phenylethanolamine A from Animal Feed Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of Phenylethanolamine A, a β-agonist, from animal feed matrices. The protocol employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method demonstrates excellent recovery, precision, and sensitivity, making it highly suitable for routine monitoring and regulatory compliance in the feed industry.

Introduction

This compound is a β-adrenergic agonist that can be illegally used in livestock production to promote lean muscle growth. Its presence in animal feed poses a potential risk to both animal and human health. Therefore, sensitive and reliable analytical methods are crucial for the detection of this compound residues in feed samples. The QuEChERS method has emerged as a popular sample preparation technique for the analysis of veterinary drug residues in complex matrices due to its simplicity, speed, and minimal solvent usage.[1][2][3][4] This application note provides a detailed protocol for the extraction of this compound from animal feed using a modified QuEChERS procedure, followed by UHPLC-MS/MS analysis for sensitive and selective quantification.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • This compound-D3 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • QuEChERS extraction salts and cleanup tubes (or individual components: anhydrous magnesium sulfate, sodium chloride, primary secondary amine - PSA)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

2. Equipment

  • Homogenizer/blender

  • Vortex mixer

  • Centrifuge capable of 4500 rpm

  • Nitrogen evaporator

  • UHPLC-MS/MS system

3. Sample Preparation and Extraction

  • Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile/water (80:20, v/v).

  • Spike with an appropriate amount of this compound-D3 internal standard solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4500 rpm for 10 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing anhydrous MgSO₄ and PSA.

  • Vortex for 1 minute.

  • Centrifuge at 4500 rpm for 5 minutes.

5. Final Extract Preparation

  • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (0.1% formic acid in water/methanol).

  • Vortex to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

  • Column: Waters Acquity BEH C18 or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from matrix interferences.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound and its internal standard should be optimized.

Results and Discussion

The described QuEChERS method coupled with UHPLC-MS/MS analysis provides a sensitive and reliable approach for the determination of this compound in animal feed. A study by Zhang et al. (2012) validated this method according to the European Commission Decision 2002/657/EC, demonstrating its suitability for official control purposes.

The quantitative performance of the method is summarized in the following tables.

Table 1: Method Performance for this compound in Animal Feed

ParameterValue Range
Mean Recovery95.4 - 108.9%
Intra-day CV2.2 - 5.6%
Inter-day CV3.1 - 6.2%
Decision Limit (CCα)0.10 - 0.26 µg/kg
Detection Capability (CCβ)0.20 - 0.37 µg/kg

CV: Coefficient of Variation

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Feed Sample (5g) add_solvent 2. Add Acetonitrile/Water (80:20) & Internal Standard sample->add_solvent vortex1 3. Vortex (1 min) add_solvent->vortex1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) vortex1->add_salts shake 5. Shake (1 min) add_salts->shake centrifuge1 6. Centrifuge (4500 rpm, 10 min) shake->centrifuge1 transfer1 7. Transfer Supernatant to d-SPE Tube (MgSO4, PSA) centrifuge1->transfer1 Acetonitrile Layer vortex2 8. Vortex (1 min) transfer1->vortex2 centrifuge2 9. Centrifuge (4500 rpm, 5 min) vortex2->centrifuge2 transfer2 10. Transfer Cleaned Extract centrifuge2->transfer2 Cleaned Extract evaporate 11. Evaporate to Dryness transfer2->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute filter 13. Filter reconstitute->filter analysis 14. UHPLC-MS/MS Analysis filter->analysis

Caption: Workflow for this compound extraction from feed.

Conclusion

The QuEChERS method provides a simple, fast, and effective approach for the extraction of this compound from animal feed. When combined with the high selectivity and sensitivity of UHPLC-MS/MS, this method is an excellent tool for laboratories performing routine analysis of veterinary drug residues in complex feed matrices. The high recovery and good precision of the method ensure reliable and accurate quantification, supporting food safety and regulatory monitoring programs.

References

Application Note: Solid-Phase Extraction for the Determination of Phenylethanolamine A in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylethanolamine A is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its presence in complex biological matrices such as urine, plasma, and tissue requires robust and efficient sample preparation methods to ensure accurate quantification and remove interfering substances. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from such matrices prior to analysis by methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This application note details effective SPE protocols for the extraction of this compound.

Mixed-mode SPE, which combines two or more retention mechanisms such as reversed-phase and ion-exchange, is particularly effective for isolating ionizable compounds like this compound from complex samples.[1] This approach allows for rigorous washing steps to remove matrix components, leading to cleaner extracts and improved analytical sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance of various SPE methods for the determination of this compound in different biological matrices.

MatrixSPE SorbentAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Swine, Cattle, and Goat UrineMCXHPLC-MS/MS78.4 - 93.30.030.1[2]
Swine UrineNot SpecifiedicELISA82.0 - 107.40.13 (ng/mL)-[3]
PorkNot SpecifiedicELISA81.8 - 113.30.39 (ng/g)-
Urine (General)Not SpecifiedELISA-0.02-

LOD: Limit of Detection, LOQ: Limit of Quantification, icELISA: indirect competitive Enzyme-Linked Immunosorbent Assay

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Urine

This protocol is designed for the extraction of this compound from urine samples using a mixed-mode strong cation exchange sorbent.

Materials:

  • MCX SPE Cartridges

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium Hydroxide solution (5%) in Methanol

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 5 mL of urine sample, add an appropriate internal standard (e.g., this compound-D3).

    • The sample may require hydrolysis prior to extraction.

    • Vortex the sample thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 4 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.

Protocol 2: General Mixed-Mode SPE for Basic Compounds in Biological Fluids

This is a generic protocol for the extraction of basic compounds like this compound from biological fluids such as plasma or serum, adapted from a general mixed-mode SPE procedure.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., DSC-MCAX)

  • Methanol (HPLC grade)

  • 50 mM Ammonium Acetate (pH 6)

  • 1M Acetic Acid

  • 5% Ammonium Hydroxide in Methanol

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Dilute 1 mL of the biological fluid (plasma, serum) with 1 mL of 50 mM ammonium acetate (pH 6).

    • Vortex the sample thoroughly.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

  • Sample Loading:

    • Load the diluted sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate (pH 6), 1 mL of 1M acetic acid, and 1 mL of methanol to remove unwanted sample components.

  • Elution:

    • Elute the analytes with 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for subsequent analysis.

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Dilution, Hydrolysis) Sample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for solid-phase extraction of this compound.

MCX_SPE_Protocol start Start sample_prep Sample Pre-treatment (Hydrolysis, Add IS) start->sample_prep condition Condition Cartridge (Methanol, Water) sample_prep->condition load Load Sample condition->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Detailed steps for the MCX-SPE protocol.

References

Application Note: Quantification of Phenylethanolamine A in Pork Muscle Tissue by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Phenylethanolamine A in pork muscle tissue using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This compound is a β-adrenergic agonist that can be illegally used as a growth promoter in livestock. Its presence in meat products poses a potential risk to human health, necessitating reliable analytical methods for its detection and quantification. The described protocol includes sample homogenization, enzymatic hydrolysis to release conjugated forms of the analyte, solid-phase extraction (SPE) for sample clean-up, and subsequent analysis by UHPLC-MS/MS. This method provides high selectivity and sensitivity, meeting the requirements for regulatory monitoring of this compound residues in pork.

Introduction

This compound is a synthetic amine belonging to the class of β-adrenergic agonists. These compounds can increase protein accretion and reduce fat deposition in animals, leading to leaner meat. However, consumption of meat containing residues of these substances can lead to adverse health effects in humans, such as increased heart rate, muscle tremors, and anxiety.[1] Consequently, the use of this compound as a growth promoter is banned in many countries, and strict regulations are in place for its maximum residue limits in food products of animal origin.

This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in pork muscle tissue. The method utilizes enzymatic hydrolysis to account for potential conjugation of the analyte, followed by a solid-phase extraction clean-up step to remove matrix interferences. The final determination is performed by UHPLC-MS/MS, which offers excellent sensitivity and specificity for trace-level analysis.

Experimental Protocols

Sample Preparation
  • Homogenization: Weigh 2.0 g (± 0.02 g) of pork muscle tissue into a 50 mL polypropylene centrifuge tube. Homogenize the sample using a tissue homogenizer.

  • Enzymatic Hydrolysis: Add 10 mL of 0.2 M ammonium acetate buffer (pH 5.2) to the homogenized sample. Add 40 µL of β-glucuronidase/sulfatase solution. Vortex the mixture for 1 minute to ensure thorough mixing. Incubate the sample in a water bath at 37-40°C for 2 to 16 hours to deconjugate the metabolites of this compound.[2][3][4]

  • Extraction: After incubation, allow the sample to cool to room temperature. Add 10 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 5 minutes. Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]

  • Clean-up - Solid-Phase Extraction (SPE):

    • Condition a solid-phase extraction column (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 0.1% formic acid in water/methanol, 9:1, v/v). Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3-5 µL.

    • Column Temperature: 30-40°C.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 450°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-D3) should be optimized.

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of this compound and other β-agonists in animal tissues from various studies.

ParameterThis compoundOther β-Agonists (Range)
Linearity Range (µg/kg) 0.5 - 500.1 - 50
Correlation Coefficient (R²) ≥ 0.99≥ 0.9928
Limit of Detection (LOD) (µg/kg) 0.10 - 0.26 (CCα)0.01 - 0.15
Limit of Quantification (LOQ) (µg/kg) 0.20 - 0.37 (CCβ)0.04 - 0.38
Recovery (%) 95.4 - 108.961.35 - 115.93
Intra-day Precision (CV %) 2.2 - 5.6< 10
Inter-day Precision (CV %) 3.1 - 6.2< 10

CCα: Decision limit, CCβ: Detection capability as defined by European Commission Decision 2002/657/EC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization (2g Pork Muscle) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) homogenization->hydrolysis extraction 3. Extraction (Acetonitrile + Acetic Acid) hydrolysis->extraction cleanup 4. Clean-up (Solid-Phase Extraction) extraction->cleanup reconstitution 5. Reconstitution cleanup->reconstitution uhplc_msms UHPLC-MS/MS Analysis (C18 Column, ESI+, MRM) reconstitution->uhplc_msms quantification Quantification (Internal Standard Method) uhplc_msms->quantification

Caption: Experimental workflow for the quantification of this compound in pork muscle tissue.

b2_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Muscle Growth) pka->response Phosphorylates Targets pea This compound (Agonist) pea->b2ar Binds

Caption: β2-Adrenergic receptor signaling pathway activated by this compound.

Conclusion

The UHPLC-MS/MS method described in this application note is suitable for the reliable quantification of this compound in pork muscle tissue. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, ensures high recovery and removal of matrix interferences, leading to accurate and precise results. This method can be effectively implemented in food safety laboratories for routine monitoring and surveillance of illegal β-agonist residues in meat products, thereby safeguarding consumer health.

References

Troubleshooting & Optimization

Overcoming matrix effects in Phenylethanolamine A urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenylethanolamine A Urine Analysis

Welcome to the technical support center for the analysis of this compound and related compounds in urine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in urine analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In urine, endogenous substances like salts, urea, and proteins can interfere with the analysis.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.

Q2: My analyte signal is showing poor reproducibility and accuracy. Could this be a matrix effect?

A: Yes, inconsistent signal response is a classic sign of matrix effects. Because the composition of urine can vary significantly from sample to sample, the degree of ion suppression or enhancement can also change, leading to poor reproducibility. If not properly addressed, these effects can profoundly degrade the accuracy of quantitative results.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects. This involves comparing the peak response of an analyte spiked into a blank, extracted urine sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most recognized and effective technique to correct for matrix effects. A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like deuterium (²H), ¹³C, or ¹⁵N. Because it co-elutes and experiences the same matrix effects as the analyte, it provides reliable normalization, significantly improving accuracy and precision. For example, D3-Phenylethanolamine A is a suitable SIL IS for this analysis.

Troubleshooting Guide

Problem 1: Significant ion suppression is observed, especially for early-eluting peaks.

  • Cause: Early in the chromatographic run, highly polar and non-retained matrix components, such as inorganic salts, often elute from the column. These salts can severely suppress the ionization of target analytes.

  • Solution 1: Improve Chromatographic Separation. For polar compounds like phenylethanolamines, which are poorly retained on traditional C18 columns, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase and a high organic mobile phase to retain and separate polar compounds effectively, moving them away from the early-eluting salt front.

  • Solution 2: Enhance Sample Cleanup. Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering salts and other matrix components before LC-MS/MS analysis.

Problem 2: Poor recovery and persistent matrix effects despite simple sample preparation (e.g., "Dilute-and-Shoot").

  • Cause: While simple and fast, a "dilute-and-shoot" approach may not sufficiently remove matrix interferences for complex samples like urine, leading to significant matrix effects.

  • Solution 1: Implement Solid-Phase Extraction (SPE). SPE is a powerful technique for cleaning up complex biological samples. A mixed-mode SPE cartridge, which combines ion-exchange and reversed-phase properties, can be highly effective for extracting phenethylamines from urine while removing a significant portion of the interfering matrix.

  • Solution 2: Use Supported Liquid Extraction (SLE). SLE is an alternative to traditional liquid-liquid extraction (LLE) that avoids issues like emulsion formation. The aqueous urine sample is loaded onto a diatomaceous earth sorbent, and the analytes are extracted with a water-immiscible organic solvent, leaving many matrix interferences behind.

Problem 3: My results are still not accurate, even with an internal standard.

  • Cause: The choice of internal standard is critical. If you are using a structural analog as an IS, it may not co-elute perfectly with the analyte or respond to matrix effects in the exact same way.

  • Solution: Use a Co-eluting Stable Isotope-Labeled (SIL) Internal Standard. A SIL IS is the best choice as its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same extraction recovery, chromatographic retention, and ionization suppression/enhancement. This allows for the most accurate correction of matrix-related errors. The impact on quantification can be reduced to less than 15% when using a deuterated internal standard.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Urine Analysis
Technique Principle Advantages Disadvantages Typical Analyte Recovery
Dilute-and-Shoot Sample is simply diluted with solvent and injected.Fast, simple, inexpensive.Minimal cleanup, high potential for matrix effects and instrument contamination.Highly variable, often <80% with significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good for removing non-polar interferences.Labor-intensive, uses large volumes of organic solvents, potential for emulsions.60-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix passes through, then eluted.Excellent cleanup, high concentration factor, can be automated.More complex method development, higher cost per sample.>90% with low matrix effects.
Supported Liquid Extraction (SLE) Aqueous sample is absorbed onto a solid support, analyte is extracted with an organic solvent.Faster than LLE, no emulsion formation, easy to automate.Less versatile than SPE for complex matrices.85-110%
Protocol: Solid-Phase Extraction (SPE) for Phenylethanolamines in Urine

This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of a stable isotope-labeled internal standard solution (e.g., D3-Phenylethanolamine A).

    • Add 1 mL of 0.1 M phosphate buffer solution and vortex.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid solution to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the target phenylethanolamine analytes with 2 mL of a freshly prepared elution solution (e.g., ethyl acetate:methanol:ammonium hydroxide).

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase for injection.

Visual Guides

Workflow_Matrix_Effects cluster_Pre_Analysis Sample Preparation cluster_Dilute Simple cluster_Advanced Advanced Cleanup cluster_Analysis LC-MS/MS Analysis cluster_Result Result Urine Urine Sample Spike Spike with SIL IS Urine->Spike Prep_Choice Choose Prep Method Spike->Prep_Choice Dilute Dilute & Shoot Prep_Choice->Dilute Fastest Highest ME SPE Solid-Phase Extraction (SPE) Prep_Choice->SPE Best Cleanup Lowest ME SLE Supported Liquid Extraction (SLE) Prep_Choice->SLE LC LC Separation (HILIC or RPLC) Dilute->LC SPE->LC SLE->LC MS MS/MS Detection LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Accurate Quantification Data->Result

Caption: Workflow for minimizing matrix effects in urine analysis.

Troubleshooting_Tree Start Poor Accuracy or Reproducibility? Check_IS Are you using a Stable Isotope-Labeled (SIL) IS? Start->Check_IS Use_SIL Implement a SIL IS that co-elutes with the analyte. Check_IS->Use_SIL No Check_Prep Is sample prep 'Dilute-and-Shoot'? Check_IS->Check_Prep Yes Resolved Problem Resolved Use_SIL->Resolved Use_SPE Use advanced cleanup: Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). Check_Prep->Use_SPE Yes Check_Chroma Is analyte eluting early with salt front? Check_Prep->Check_Chroma No Use_SPE->Resolved Use_HILIC Switch to HILIC column to retain polar analyte away from salts. Check_Chroma->Use_HILIC Yes Check_Chroma->Resolved No Use_HILIC->Resolved

Caption: Decision tree for troubleshooting matrix effect issues.

References

Technical Support Center: Phenylethanolamine A Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phenylethanolamine A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing this compound by LC-MS/MS?

A1: Low sensitivity in this compound analysis can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal intensity.[1][2][3] This is a significant challenge in complex biological matrices.[1][4]

  • Suboptimal MS Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and desolvation temperature can lead to inefficient ion generation and transmission.

  • Poor Chromatographic Resolution: Inadequate separation of this compound from interfering compounds in the sample matrix can mask its signal.

  • Inefficient Sample Preparation: Incomplete extraction or insufficient cleanup of the sample can result in the loss of the analyte and the introduction of interfering substances.

  • Analyte Degradation: this compound may be unstable under certain storage or experimental conditions.

Q2: Which ionization mode is best for this compound analysis?

A2: For compounds with basic functional groups like this compound, positive electrospray ionization (ESI) is generally the preferred mode as it readily forms protonated molecules [M+H]+. It is always recommended to screen both positive and negative ion modes during method development to ensure optimal response.

Q3: What are typical MRM transitions for this compound?

A3: For this compound, a common approach is to use the protonated molecule as the precursor ion. A previously reported method used a precursor ion of m/z 345, with product ions of m/z 327 and 150 for quantification and qualification, respectively.

Q4: How can I minimize matrix effects?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is highly effective.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-D3) can compensate for matrix-induced signal variability.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. Acidic mobile phases are often used for basic compounds.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase to minimize interactions with residual silanols.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction Check for leaks, bubbles in the solvent lines, and ensure proper pump performance.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition.
Column Degradation Replace the column if it has exceeded its lifetime or has been subjected to harsh conditions.
Temperature Fluctuations Use a column oven to maintain a stable temperature.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Flush the entire LC system with appropriate cleaning solutions.
Leaking Pump Seals Inspect and replace pump seals if necessary.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes performance data from a validated LC-MS/MS method for the determination of this compound in livestock urine.

Parameter Value
Linear Range 0 - 50 µg/L
Regression Coefficient (r²) 0.9990
Detection Limit (LOD) 0.03 µg/L
Quantification Limit (LOQ) 0.1 µg/L
Recovery (Swine Urine) 78.4% - 82.9%
Recovery (Cattle Urine) 85.7% - 93.3%
Recovery (Goat Urine) 79.8% - 84.9%
Relative Standard Deviation (RSD) 0.8% - 5.8%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is based on a method for the determination of this compound in livestock urine.

  • Hydrolysis: To a urine sample, add an internal standard (e.g., this compound-D3).

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate.

  • Purification:

    • Condition an MCX SPE column.

    • Load the ethyl acetate extract onto the SPE column.

    • Wash the column to remove impurities.

    • Elute this compound with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Method Parameters

The following are example starting parameters. Optimization will be required for your specific instrumentation and application.

  • LC System: UPLC or HPLC system

  • Column: A C18 or HSS T3 column is often a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Gradient: A gradient from low to high organic phase is typically used. For example, start at 2% B, ramp to 98% B, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

    • This compound-D3 (IS): Precursor > Product (Quantifier)

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

Visualizations

experimental_workflow Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE SPE Solid-Phase Extraction (MCX Column) LLE->SPE Evap Evaporation (N2) SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_sensitivity Start Low Sensitivity Issue Check_MS Optimize MS Parameters? (Voltages, Gas, Temp) Start->Check_MS Check_Chroma Improve Chromatography? (Gradient, Column) Check_MS->Check_Chroma No Resolved Sensitivity Improved Check_MS->Resolved Yes Check_Sample Enhance Sample Prep? (Extraction, Cleanup) Check_Chroma->Check_Sample No Check_Chroma->Resolved Yes Check_IS Using Internal Standard? Check_Sample->Check_IS No Check_Sample->Resolved Yes Check_IS->Resolved Yes

Caption: Troubleshooting logic for low sensitivity issues.

References

Reducing cross-reactivity in Phenylethanolamine A immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce cross-reactivity in Phenylethanolamine A (PEAA) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of cross-reactivity in this compound (PEAA) immunoassays?

A1: Cross-reactivity in PEAA immunoassays can primarily be attributed to two factors:

  • Structurally Similar Compounds: The antibody may recognize and bind to other molecules that have a similar chemical structure to PEAA. This is particularly common with other β-adrenergic agonists.[1][2][3][4] For instance, some PEAA antibodies have shown minor cross-reactivity with ractopamine.[2]

  • Matrix Effects: Components in the sample matrix (e.g., urine, tissue homogenates) can interfere with the antibody-antigen binding. This can lead to either falsely elevated or reduced signals.

Q2: How can I determine the specificity of my anti-PEAA antibody?

A2: The specificity of an anti-PEAA antibody is determined by testing its cross-reactivity against a panel of structurally related compounds, primarily other β-agonists. This is typically done by performing a competitive ELISA where the potential cross-reactant is added in increasing concentrations to compete with PEAA for antibody binding. The results are expressed as a cross-reactivity percentage.

Q3: What are acceptable levels of cross-reactivity?

A3: Ideally, cross-reactivity with other compounds should be as low as possible. Many published studies on PEAA immunoassays report negligible cross-reactivity (often less than 0.1%) with a wide range of other β-agonists. However, acceptable levels can depend on the specific application and regulatory requirements.

Troubleshooting Guides

Issue 1: High background signal in my PEAA ELISA.

High background can obscure the specific signal from PEAA, leading to inaccurate quantification.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking agent. Commercial blockers are also available.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer between antibody and substrate incubations to remove unbound reagents.
Antibody Concentration Too High Optimize the concentrations of the primary and secondary antibodies by performing a titration experiment.
Non-specific Binding Add detergents like Tween-20 to the wash buffer to reduce non-specific interactions.

Issue 2: My PEAA immunoassay is showing cross-reactivity with other β-agonists.

This is a common issue due to the structural similarity among β-agonists.

Possible Cause Troubleshooting Step
Antibody Specificity If using a polyclonal antibody, consider switching to a monoclonal antibody, which generally offers higher specificity. Several studies have successfully developed highly specific monoclonal antibodies for PEAA.
Assay Conditions Optimize assay parameters such as pH, ionic strength of buffers, and incubation times. Cross-reactivity can be influenced by the assay format and reagent concentrations.
Sample Matrix Dilute the sample to reduce the concentration of potential cross-reactants and interfering substances.

Quantitative Data Summary

The following tables summarize the cross-reactivity data from published studies on PEAA immunoassays.

Table 1: Cross-Reactivity of a Polyclonal Antibody-Based ELISA for PEAA

CompoundCross-Reactivity (%)
This compound 100
Ractopamine0.3
Other 14 β-agonists< 0.1

Data from a study using a polyclonal antibody against a PEAA-HSA conjugate.

Table 2: Cross-Reactivity of a Monoclonal Antibody (clone 2H8)-Based dcELISA for PEAA

CompoundCross-Reactivity (%)
This compound 100
PEAA-NH2High (not quantified)
Ractopamine8.3
Other 15 β-agonists< 0.1

Data from a direct competitive ELISA using a monoclonal antibody.

Table 3: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for PEAA

CompoundCross-Reactivity (%)
This compound 100
Other 14 β-agonists< 0.59

Data from a study utilizing a monoclonal antibody developed via hybridoma technology.

Experimental Protocols

Protocol 1: Direct Competitive ELISA (dcELISA) for this compound

This protocol is based on the methodology for a monoclonal antibody-based direct competitive ELISA.

  • Coating: Coat a 96-well microplate with an appropriate concentration of anti-PEAA monoclonal antibody in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add PEAA standards or samples to the wells, followed by the addition of a PEAA-HRP conjugate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of PEAA in the sample.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coat 1. Coat Plate with Anti-PEAA Antibody wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 add_sample 5. Add PEAA Standard/Sample and PEAA-HRP Conjugate wash2->add_sample incubate 6. Incubate add_sample->incubate wash3 7. Wash incubate->wash3 add_substrate 8. Add TMB Substrate wash3->add_substrate stop_reaction 9. Add Stop Solution add_substrate->stop_reaction read_plate 10. Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for a direct competitive ELISA for this compound.

troubleshooting_logic start High Cross-Reactivity Observed check_antibody Is a polyclonal antibody being used? start->check_antibody switch_to_mab Switch to a more specific monoclonal antibody check_antibody->switch_to_mab Yes optimize_assay Optimize assay conditions (pH, buffers, incubation) check_antibody->optimize_assay No retest Re-evaluate Cross-Reactivity switch_to_mab->retest dilute_sample Dilute sample to reduce matrix effects optimize_assay->dilute_sample dilute_sample->retest

Caption: Logical workflow for troubleshooting high cross-reactivity in PEAA immunoassays.

References

Optimization of mobile phase for Phenylethanolamine A chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Phenylethanolamine A chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?

A1: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1][2][3] Here are the likely causes and recommended solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not suitable, this compound (a basic compound) can interact with ionized silanol groups on the column, leading to tailing.[1][2]

    • Solution: Adjust the mobile phase pH. For basic analytes, a mobile phase pH that is 2 to 3 units below the analyte's pKa is often recommended to ensure the analyte is in its protonated form and to suppress the ionization of silanol groups. The pKa of Phenylethanolamine hydrochloride is approximately 8.90. Therefore, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) is a good starting point.

  • Secondary Interactions with Silanols: Even with pH adjustment, some free silanol groups may still be accessible.

    • Solution: Add a basic modifier or a tailing suppression reagent to the mobile phase. Small concentrations (e.g., 0.1-0.5%) of additives like triethylamine (TEA) or diethylamine (DEA) can compete with the basic analyte for active sites on the stationary phase, improving peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

Q2: My this compound peak is showing fronting. What are the potential causes?

A2: Peak fronting is less common than tailing for basic analytes but can occur due to several factors:

  • Sample Overload (Concentration): A high concentration of the analyte in the injection solvent can lead to fronting.

    • Solution: Dilute the sample in the mobile phase.

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: A void at the column inlet can cause peak fronting.

    • Solution: If a column void is suspected, it may be possible to reverse and flush the column (check manufacturer's instructions). Otherwise, the column may need replacement.

Q3: I am struggling with poor resolution between this compound and other components in my sample.

A3: Poor resolution can be addressed by adjusting several chromatographic parameters to improve the separation efficiency and selectivity.

  • Suboptimal Mobile Phase Composition: The type and ratio of organic solvent to the aqueous phase can significantly impact selectivity.

    • Solution:

      • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.

      • Optimize the Gradient: If using gradient elution, adjust the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks.

  • Incorrect pH: The pH of the mobile phase affects the ionization state of this compound and other ionizable compounds in the sample, which in turn influences their retention and selectivity.

    • Solution: Perform a pH scouting experiment, testing a range of pH values (e.g., 2.5, 3.5, 4.5) to find the optimal pH for separation.

  • Column Choice: The column chemistry plays a crucial role in selectivity.

    • Solution: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer different interactions and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A1: A good starting point for reversed-phase chromatography of this compound on a C18 column would be a gradient elution with an acidic mobile phase. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8) or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.1).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient could be 5-95% B over 10-15 minutes.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?

A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can provide different selectivities.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is considered a weaker solvent than methanol for many compounds.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can be beneficial for the retention and selectivity of certain analytes. It is also a more cost-effective option. It is often beneficial to screen both solvents during method development to achieve the desired separation.

Q3: What is the role of adding an acid like formic acid or TFA to the mobile phase?

A3: Adding a small percentage of an acid like formic acid or TFA to the mobile phase serves two primary purposes for analyzing a basic compound like this compound:

  • Controls pH: It maintains a low pH, ensuring that the basic analyte is in its protonated (ionized) form, which generally leads to more consistent retention in reversed-phase chromatography.

  • Suppresses Silanol Interactions: The acidic conditions suppress the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions that can cause peak tailing.

Q4: When should I use a buffer in my mobile phase?

A4: A buffer is necessary when you need to maintain a precise and stable pH, especially when the desired pH is close to the pKa of your analyte or other compounds in the mixture. For this compound, if you find that the optimal separation is achieved at a specific pH that needs to be tightly controlled, a buffer system like phosphate or acetate would be appropriate. However, for many applications, a simple acidic modifier like 0.1% formic acid provides sufficient pH control. Note that phosphate buffers are not volatile and are incompatible with mass spectrometry (MS) detection.

Quantitative Data Summary

The following tables summarize the expected effects of mobile phase parameters on the chromatography of this compound.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape

Mobile Phase pHExpected Retention TimeExpected Peak Shape (Asymmetry)Rationale
< 4Moderate to LowSymmetricalAnalyte is fully protonated; silanol interactions are suppressed.
4 - 7Increases with pHPotential for TailingAnalyte may be partially deprotonated; silanol interactions increase.
> 7Decreases significantlyLikely Poor (Tailing)Analyte is neutral; increased interaction with ionized silanols.

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationPrimary EffectSecondary Effects
Formic Acid0.05 - 0.1%Lowers pH to ~2.8, improves peak shape.MS-compatible.
Acetic Acid0.05 - 0.1%Lowers pH to ~3.2, improves peak shape.MS-compatible.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Lowers pH to ~2.1, strong ion-pairing agent, can improve peak shape.Can cause ion suppression in MS detection.
Triethylamine (TEA)0.1 - 0.5%Acts as a tailing suppressor by masking active silanol sites.Can affect selectivity and is not ideal for MS.
Ammonium Formate/Acetate10 - 20 mMProvides buffering capacity and is MS-compatible.Can improve peak shape for basic compounds.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase Preparation:

    • Prepare three different aqueous mobile phases (Mobile Phase A):

      • 0.1% Formic Acid in Water (pH ≈ 2.8)

      • 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

      • 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm or 258 nm

    • Gradient: 5% to 60% B in 10 minutes, hold at 60% B for 2 minutes, then return to initial conditions.

  • Procedure:

    • Equilibrate the column with the first mobile phase system (95% A, 5% B) for at least 15 minutes.

    • Inject a standard solution of this compound.

    • Repeat the injection at least twice to ensure reproducibility.

    • Repeat steps 1-3 for the other two mobile phase systems.

  • Evaluation: Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. Select the pH that provides the best overall chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation prep_sample Prepare this compound Standard Solution inject Inject Sample prep_sample->inject prep_mpA Prepare Aqueous Mobile Phase A (e.g., 0.1% Formic Acid) equilibrate Equilibrate HPLC System with Initial Conditions prep_mpA->equilibrate prep_mpB Prepare Organic Mobile Phase B (Acetonitrile or Methanol) prep_mpB->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect Analyte (UV) run_gradient->detect analyze_data Analyze Chromatogram: - Retention Time - Peak Shape - Resolution detect->analyze_data is_optimal Is Chromatography Optimal? analyze_data->is_optimal optimize Optimize Mobile Phase: - Adjust pH - Change Organic Solvent - Add Modifier is_optimal->optimize No report Final Method is_optimal->report Yes optimize->prep_mpA Iterate

Caption: Workflow for mobile phase optimization in HPLC.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed (Tailing) cause1 Inappropriate Mobile Phase pH start->cause1 cause2 Secondary Silanol Interactions start->cause2 cause3 Column Overload start->cause3 solution1 Adjust pH to 2.5 - 4.5 (e.g., add 0.1% Formic Acid) cause1->solution1 solution2 Add Basic Modifier (e.g., 0.1% TEA) cause2->solution2 solution3 Reduce Injection Volume or Dilute Sample cause3->solution3 end_node Improved Peak Shape solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Phenylethanolamine A Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Phenylethanolamine A in biological samples during storage. Ensuring the integrity of analytes is critical for accurate and reliable results in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Storage Temperature: Inappropriate temperatures can lead to degradation. Generally, lower temperatures (e.g., -80°C) are recommended for long-term storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

  • pH of the sample: this compound, like other catecholamines, can be susceptible to degradation at neutral or alkaline pH. Acidification of urine samples is a common practice to improve the stability of similar compounds.

  • Presence of Enzymes: Biological matrices contain enzymes that can metabolize this compound.

  • Exposure to Light and Oxygen: As with many organic molecules, prolonged exposure to light and oxygen can lead to oxidative degradation.

Q2: What is the recommended storage temperature for biological samples containing this compound?

A2: While specific long-term stability data for this compound is not extensively published, based on the stability of other beta-agonists and catecholamines, the following is recommended:

  • Short-term storage (up to 24 hours): Refrigeration at 2-8°C.

  • Long-term storage: Freezing at -20°C or, for optimal stability, at -80°C. Studies on other analytes have shown that storage at -80°C significantly minimizes degradation over extended periods.

Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?

A3: Specific data on the effect of freeze-thaw cycles on this compound is limited. However, for many small molecules, stability is maintained for up to three to five freeze-thaw cycles. To minimize potential degradation, it is best practice to aliquot samples into single-use volumes before freezing.

Q4: Are there any specific recommendations for collecting and handling urine samples for this compound analysis?

A4: Yes, for analytes like catecholamines, which are structurally similar to this compound, acidification of the urine sample is often recommended to improve stability. Adjusting the pH to a range of 2.0-3.0 with an acid like HCl can help preserve the analyte.

Q5: What are the potential degradation products of this compound in biological samples?

A5: The exact degradation pathways of this compound in biological matrices are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation could occur through oxidation of the catechol group or modifications to the ethanolamine side chain. It is crucial to use validated analytical methods that can distinguish the parent compound from any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in stored samples Analyte degradation due to improper storage temperature.Ensure samples are stored at -80°C for long-term storage. For short-term, use 2-8°C and minimize time at room temperature.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials before the initial freezing to avoid repeated thawing and freezing.
Degradation in a non-acidified urine sample.For urine samples, consider acidification to pH 2.0-3.0 at the time of collection.
High variability in results between sample aliquots Inconsistent sample handling and storage.Standardize all sample collection, processing, and storage procedures across all samples. Ensure all samples are treated identically.
Analyte instability in the processed sample (e.g., in the autosampler).Perform stability tests of the processed samples at the autosampler temperature for the expected duration of the analytical run.
Presence of unexpected peaks in the chromatogram Formation of degradation products.Investigate the identity of the unknown peaks using mass spectrometry. This may require sourcing standards of potential degradation products.
Matrix interference.Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances from the matrix.

Data on Analyte Stability

Specific, peer-reviewed quantitative stability data for this compound in biological matrices is scarce in the public domain. The following tables provide an illustrative summary of expected stability based on general knowledge of bioanalytical method validation and data from structurally similar compounds like other beta-agonists and catecholamines. It is strongly recommended that researchers validate the stability of this compound under their own experimental conditions.

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma and Urine

Storage ConditionDurationAnalyte Recovery (Illustrative)
Plasma
Room Temperature (~25°C)8 hours90 - 105%
Refrigerated (4°C)24 hours95 - 105%
Urine (acidified)
Room Temperature (~25°C)24 hours90 - 110%
Refrigerated (4°C)48 hours95 - 105%

Table 2: Illustrative Long-Term and Freeze-Thaw Stability of this compound in Human Plasma and Urine

Storage ConditionDuration / CyclesAnalyte Recovery (Illustrative)
Plasma
Frozen (-20°C)30 days90 - 110%
Frozen (-80°C)90 days95 - 105%
Freeze-Thaw Cycles (-80°C to RT)3 cycles90 - 105%
Urine (acidified)
Frozen (-20°C)90 days90 - 110%
Frozen (-80°C)180 days95 - 105%
Freeze-Thaw Cycles (-80°C to RT)5 cycles90 - 105%

Experimental Protocols

Below are detailed methodologies for key experiments to determine the stability of this compound in your own laboratory.

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

    • Aliquot the spiked samples into multiple small-volume tubes.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

  • Analysis:

    • After the final thaw, analyze the samples using a validated analytical method (e.g., LC-MS/MS).

    • Analyze a set of freshly prepared standards and quality control samples in the same analytical run for comparison.

  • Data Evaluation:

    • Calculate the concentration of this compound in the freeze-thaw samples.

    • The mean concentration should be within ±15% of the nominal concentration for the analyte to be considered stable.

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation:

    • Prepare LQC and HQC samples of this compound in the desired biological matrix as described in Protocol 1.

    • Aliquot the samples for each time point to be tested.

  • Storage:

    • Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis:

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from storage.

    • Thaw the samples and analyze them using a validated analytical method alongside freshly prepared standards and QCs.

  • Data Evaluation:

    • Compare the measured concentrations of the stored samples to their nominal concentrations.

    • The mean concentration should be within ±15% of the nominal concentration to confirm stability for that duration.

Visualizations

The following diagrams illustrate key workflows and concepts related to sample stability.

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collection Biological Sample Collection (e.g., Plasma, Urine) Processing Sample Processing (e.g., Centrifugation, Acidification) Collection->Processing Aliquoting Aliquoting Processing->Aliquoting ShortTerm Short-Term Storage (2-8°C) Aliquoting->ShortTerm < 24 hours LongTerm Long-Term Storage (-20°C or -80°C) Aliquoting->LongTerm > 24 hours Preparation Sample Preparation (e.g., SPE) ShortTerm->Preparation LongTerm->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for biological sample analysis.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability This compound Stability Temp Temperature Stability->Temp FT Freeze-Thaw Cycles Stability->FT pH pH Stability->pH Enzymes Enzymatic Degradation Stability->Enzymes Light Light/Oxygen Exposure Stability->Light Degradation Analyte Degradation Temp->Degradation FT->Degradation pH->Degradation Enzymes->Degradation Light->Degradation Inaccurate Inaccurate Results Degradation->Inaccurate

Caption: Factors influencing this compound stability.

Technical Support Center: Enhancing Monoclonal Antibody Specificity for Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with monoclonal antibodies (mAbs) for the small molecule hapten, Phenylethanolamine A (PEA).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in developing highly specific monoclonal antibodies for a small molecule like this compound?

A1: The design of the hapten-carrier conjugate is the most critical step.[1][] The specificity of the resulting monoclonal antibodies is heavily dependent on the site at which the hapten (PEA) is coupled to the carrier protein and the nature of the linker used.[1][3] An improperly designed conjugate can lead to antibodies that recognize the linker or the carrier protein, or that fail to recognize the free PEA molecule with high affinity.

Q2: Why am I observing low affinity of my monoclonal antibody for this compound?

A2: Low affinity for small haptens like PEA is a common challenge.[1] This can be due to several factors:

  • Hapten-Carrier Conjugate Design: The conjugation process might alter the conformation of the PEA molecule, leading to antibodies that recognize the conjugated form better than the free form.

  • Immunogen Resemblance: The closer the immunogen resembles the free hapten, the higher the potential for generating high-affinity antibodies.

  • Selection Strategy: The screening method used to select hybridoma clones is crucial. A suboptimal screening antigen can lead to the selection of low-affinity clones.

Q3: What type of ELISA is most suitable for detecting a small molecule like this compound?

A3: An indirect competitive ELISA (ic-ELISA) is commonly the most suitable format for quantifying small molecules like PEA. This format is highly sensitive and specific for haptens. In this assay, free PEA in the sample competes with a PEA-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody. The signal is inversely proportional to the concentration of PEA in the sample.

Troubleshooting Guides

Issue 1: High Cross-Reactivity with Structurally Similar Molecules

Problem: Your anti-PEA monoclonal antibody shows significant binding to other β-agonists or related compounds, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Inappropriate Hapten Design: The antibody may be recognizing a common structural feature shared by PEA and other molecules.Re-design the Immunogen: Synthesize a new PEA derivative for conjugation where the linker is attached at a position that exposes the most unique epitopes of the PEA molecule. Computer simulation can aid in identifying key antigenic epitopes.
Broadly Specific Antibody Clone: The selected hybridoma clone may inherently have broad specificity.Re-screen Hybridoma Clones: Use a more stringent screening process. Screen against a panel of closely related β-agonists during the selection process to identify clones with the highest specificity for PEA.
Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, incubation time) can promote non-specific binding.Optimize Assay Parameters: Experiment with different blocking buffers, increase the stringency of washing steps, and optimize the antibody and antigen concentrations.
Issue 2: Low Signal or Poor Sensitivity in the ELISA Assay

Problem: The assay fails to detect low concentrations of this compound, or the overall signal is weak.

Possible Causes & Solutions:

CauseSolution
Low Antibody Affinity: The monoclonal antibody may have a low binding affinity for PEA.Affinity Maturation: This is an advanced technique involving protein engineering to improve antibody affinity. For most labs, selecting a different, higher-affinity clone is more practical.
Suboptimal Reagent Concentrations: Incorrect concentrations of the coating antigen, primary antibody, or secondary antibody-enzyme conjugate can lead to a weak signal.Titrate Reagents: Perform a checkerboard titration to determine the optimal concentrations for all assay components.
Inactive Reagents: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.Use Fresh Reagents: Prepare fresh substrate solution for each assay and ensure enzyme conjugates are stored correctly. Test the activity of the conjugate and substrate independently.
Insufficient Incubation Times: Inadequate incubation times for antigen coating, antibody binding, or substrate development can result in a weak signal.Optimize Incubation Times: Increase incubation times as needed, ensuring consistency across all experiments.
Issue 3: High Background Signal in the ELISA Assay

Problem: The negative control wells (containing no PEA) show a high signal, reducing the dynamic range of the assay.

Possible Causes & Solutions:

CauseSolution
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibodies to the plate surface.Optimize Blocking: Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). Increase the blocking time and/or concentration.
High Antibody Concentration: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.Optimize Antibody Dilutions: Use a higher dilution of the primary and/or secondary antibodies.
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies, resulting in a high background.Improve Washing Technique: Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.
Contaminated Reagents: Contamination of buffers or reagents with endogenous enzymes can cause a high background signal.Use Fresh, Sterile Reagents: Prepare fresh buffers and handle all reagents with care to avoid contamination.

Quantitative Data Summary

The following tables summarize key performance data for monoclonal antibody-based immunoassays for this compound, as reported in the literature.

Table 1: Performance of an Indirect Competitive ELISA (ic-ELISA) for this compound

ParameterValueReference
IC50 (Half maximal inhibitory concentration) 0.16 ng/mL
LOD (Limit of Detection) 0.011 ng/mL
Cross-Reactivity with other β-agonists < 0.59%

Table 2: Cross-Reactivity of a Monoclonal Antibody for this compound with Related Compounds

CompoundCross-Reactivity (%)Reference
This compound 100
PEAA-NH2 High (not quantified)
Ractopamine 8.3
Other 15 β-agonists < 0.1

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation using the EDC Method

This protocol describes the conjugation of a this compound derivative containing a carboxyl group to a carrier protein (e.g., BSA or OVA) using the carbodiimide crosslinker EDC.

Materials:

  • This compound derivative with a free carboxyl group

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the PEA derivative and NHS in PBS.

  • Add EDC to the solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Dissolve the carrier protein (BSA or OVA) in PBS.

  • Add the activated PEA derivative solution to the carrier protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Stop the reaction by adding a quenching reagent (e.g., hydroxylamine).

  • Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and crosslinker.

  • Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or other appropriate methods.

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for this compound

Materials:

  • 96-well microtiter plates

  • PEA-protein conjugate (coating antigen)

  • Anti-PEA monoclonal antibody

  • This compound standards

  • Samples to be tested

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Dilute the PEA-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of PEA standards or samples to the appropriate wells. Then, add 50 µL of the diluted anti-PEA monoclonal antibody to all wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the PEA concentration. Determine the concentration of PEA in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Hapten_Carrier_Conjugation PEA This compound (with carboxyl group) EDC EDC/NHS (Activation) PEA->EDC 1. Activation Activated_PEA Activated PEA EDC->Activated_PEA Conjugate PEA-Carrier Conjugate (Immunogen) Activated_PEA->Conjugate 2. Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate 2. Conjugation

Caption: Workflow for Hapten-Carrier Conjugation.

Indirect_Competitive_ELISA cluster_plate Microtiter Plate Well cluster_interpretation Signal Interpretation Coating 1. Coat with PEA-Protein Conjugate Blocking 2. Block Coating->Blocking Competition 3. Add Sample (Free PEA) + Anti-PEA mAb Blocking->Competition Secondary_Ab 4. Add Enzyme-Linked Secondary Antibody Competition->Secondary_Ab Substrate 5. Add Substrate Secondary_Ab->Substrate Signal 6. Measure Signal Substrate->Signal High_PEA High Free PEA in Sample Low_Signal Low Signal High_PEA->Low_Signal leads to Low_PEA Low Free PEA in Sample High_Signal High Signal Low_PEA->High_Signal leads to

Caption: Indirect Competitive ELISA Workflow.

Troubleshooting_CrossReactivity Start High Cross-Reactivity Observed Check_Hapten Review Hapten Conjugation Strategy Start->Check_Hapten Check_Clone Screen Additional Hybridoma Clones Start->Check_Clone Check_Assay Optimize ELISA Conditions Start->Check_Assay Redesign Re-design Immunogen Check_Hapten->Redesign Rescreen Stringent Screening Protocol Check_Clone->Rescreen Optimize Adjust Buffers, Washing, Concentrations Check_Assay->Optimize

Caption: Troubleshooting High Cross-Reactivity.

References

Technical Support Center: Minimizing Ion Suppression for Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression during the mass spectrometric analysis of Phenylethanolamine A.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting with this compound from the sample matrix interfere with its ionization efficiency in the mass spectrometer's ion source.[1][2][3][4][5] This interference reduces the number of this compound ions that reach the detector, leading to a decreased signal intensity. Consequently, ion suppression can severely compromise the sensitivity, accuracy, and reproducibility of your quantitative analysis.

Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?

A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with this compound. Common culprits in biological matrices like plasma or urine include:

  • Endogenous Compounds: Phospholipids, salts, lipids, and proteins are major sources of interference.

  • Competition in the Ion Source: High concentrations of these matrix components can compete with this compound for the limited available charge during the electrospray ionization (ESI) process.

  • Altered Droplet Properties: Non-volatile materials can change the viscosity and surface tension of the ESI droplets, hindering the efficient release of gas-phase this compound ions.

  • Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers from collection tubes, can also cause suppression.

Q3: How can I determine if ion suppression is affecting my experiment?

A3: The most definitive method is to perform a post-column infusion experiment. In this procedure, a standard solution of this compound is continuously infused into the mobile phase flow after the LC column but before the mass spectrometer. A blank matrix extract is then injected onto the column. Any dip or decrease in the constant this compound signal baseline directly corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.

Q4: My signal for this compound is low and inconsistent across different samples. Could this be ion suppression?

A4: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression. Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, causing poor reproducibility in your results, especially for quality control (QC) samples.

Q5: Which ionization technique is better for minimizing ion suppression with this compound: ESI or APCI?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is due to the fundamental differences in their ionization mechanisms. If you are experiencing significant and intractable ion suppression with ESI, switching to an APCI source, if available and suitable for this compound, could be a viable solution.

Troubleshooting Guides

Problem: Low Signal Intensity and Poor Sensitivity for this compound
  • Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components.

  • Solutions:

StrategyDescriptionKey Considerations
Optimize Sample Preparation The most effective way to combat ion suppression is to remove interfering components before analysis.See Table 2 for a comparison of common techniques.
Improve Chromatographic Separation Modify LC conditions to resolve this compound from the regions where suppression occurs (often the very beginning and end of the gradient).See Table 3 for specific chromatographic adjustments.
Dilute the Sample A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.This is only effective if the this compound concentration is high enough to remain detectable after dilution.
Reduce LC Flow Rate Lowering the flow rate into the nano-flow range can create smaller, more highly charged droplets that are more tolerant to matrix components.May require specialized nano-LC equipment.
Problem: Inconsistent and Irreproducible Results Between Samples
  • Possible Cause: Variability in the matrix composition from one sample to another, leading to inconsistent levels of ion suppression.

  • Solutions:

StrategyDescriptionKey Considerations
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the gold standard for correcting ion suppression. A SIL-IS for this compound will co-elute and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.The SIL-IS must be of high isotopic purity and added to the sample at the very beginning of the preparation process.
Employ Matrix-Matched Calibrators Prepare calibration standards and QCs in the same biological matrix (e.g., blank plasma) as the unknown samples.This helps compensate for consistent matrix effects but may not account for lot-to-lot variability of the matrix.
Implement Robust Sample Preparation A consistent and thorough sample cleanup method, such as Solid-Phase Extraction (SPE), will minimize variability in matrix effects between samples.Automation of the sample preparation process can further improve consistency.
Problem: Poor Peak Shape and/or Low Recovery
  • Possible Cause: Analyte interaction with system components or incomplete removal of interfering substances.

  • Solutions:

StrategyDescriptionKey Considerations
Check for System Contamination Contaminants in the ion source, transfer capillary, or LC column can lead to poor peak shape and signal suppression.Regular cleaning and maintenance of the ion source and LC system are critical.
Consider Metal-Free Columns For compounds prone to chelation, interaction with the stainless steel components of standard HPLC columns can cause adsorption and signal loss.Evaluate if this compound has chelating properties and consider a metal-free or PEEK-lined column if issues persist.
Optimize Mobile Phase Additives Improper use or concentration of mobile phase additives can sometimes contribute to background noise or suppression.Use high-purity, LC-MS grade additives at the lowest effective concentration. Volatile buffers like ammonium formate are often preferred.

Quantitative Data Summary

Table 2: Comparison of Common Sample Preparation Techniques for Mitigating Ion Suppression

TechniqueSelectivityRemoval of PhospholipidsRemoval of Salts & ProteinsThroughput / Automation
Protein Precipitation (PPT) LowPoorGoodHigh / Easy
Liquid-Liquid Extraction (LLE) ModerateGoodModerateModerate / Difficult
Solid-Phase Extraction (SPE) HighExcellentExcellentHigh / Easy

This table provides a qualitative summary based on established principles of sample preparation techniques.

Table 3: Chromatographic Strategies to Reduce Ion Suppression

ParameterRecommended ActionExpected Outcome
Gradient Profile Adjust the gradient steepness to increase the separation between this compound and interfering peaks.Moves the analyte peak out of suppression zones.
Mobile Phase Change the organic solvent (e.g., acetonitrile to methanol) or modify additives.Alters selectivity and can significantly change the retention of interferences.
Stationary Phase Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or PFP).Provides an alternative separation mechanism to resolve the analyte from matrix components.
Flow Rate Decrease the flow rate.Can improve ionization efficiency and reduce the impact of co-eluting species.

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This protocol outlines the steps to create a suppression profile of your chromatographic method.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet, containing the this compound solution, to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your standard chromatographic gradient.

  • Data Interpretation:

    • Monitor the infused this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for cleaning up plasma samples. The specific sorbent (e.g., mixed-mode, reversed-phase) and solvents should be optimized for this compound.

Materials:

  • SPE cartridges and vacuum manifold

  • Plasma sample, spiked with internal standard

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 2% Formic Acid in Methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample. Spike with a stable isotope-labeled internal standard.

    • Acidify the sample with a small amount of acid (e.g., formic acid) to ensure this compound is protonated for retention on a reversed-phase or mixed-mode cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Pass 1-2 mL of methanol through each cartridge to activate the sorbent.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of water through each cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove salts and other polar interferences.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to elute this compound and the internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism Mechanism of Ion Suppression in ESI Source cluster_source ESI Capillary cluster_spray Ionization Region cluster_ms MS Inlet ESI_Tip High Voltage Capillary Tip Droplet1 Initial Droplet ESI_Tip->Droplet1 Nebulization Droplet2 Solvent Evaporation Droplet1->Droplet2 Droplet3 Coulomb Fission Droplet2->Droplet3 GasPhaseAnalyte Gas-Phase Analyte Ion Droplet3->GasPhaseAnalyte Successful Ionization SuppressedAnalyte Analyte Trapped/ Neutralized Droplet3->SuppressedAnalyte Suppression GasPhaseMatrix Gas-Phase Matrix Ion Droplet3->GasPhaseMatrix Competition Analyte Analyte (P.A) Matrix Matrix MS_Inlet To Mass Analyzer GasPhaseAnalyte->MS_Inlet Detected Signal GasPhaseMatrix->Droplet3 GasPhaseMatrix->MS_Inlet Interference

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow cluster_prep Sample Prep Options cluster_chrom Chromatography Options cluster_comp Compensation Methods Start Issue Detected: Low Signal or High Variability for this compound Step1 1. Confirm Suppression Perform Post-Column Infusion Experiment Start->Step1 Step2 2. Optimize Sample Preparation (Most Effective Step) Step1->Step2 Suppression Confirmed Step3 3. Optimize Chromatography Step2->Step3 SPE SPE Step2->SPE LLE LLE Step2->LLE Dilution Dilution Step2->Dilution Step4 4. Implement Correction/Compensation Step3->Step4 Gradient Change Gradient Step3->Gradient Column Change Column Step3->Column MobilePhase Change Mobile Phase Step3->MobilePhase Result Robust & Accurate Method Step4->Result SIL_IS Use SIL-IS (Gold Standard) Step4->SIL_IS MatrixMatch Matrix-Matched Calibrators Step4->MatrixMatch

Caption: General workflow for troubleshooting ion suppression.

PostColumnInfusion Post-Column Infusion Experimental Setup LC LC System Mobile Phase Flow Column Analytical Column LC->Column Gradient Tee Tee-Union Column->Tee Column Effluent SyringePump {Syringe Pump | this compound Standard Solution} SyringePump->Tee Constant Infusion MS Mass Spectrometer Ion Source Tee->MS Combined Flow

Caption: Diagram of a post-column infusion setup.

References

Technical Support Center: Validation of a New Analytical Method for Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for Phenylethanolamine A. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate when validating an analytical method for this compound?

When validating an analytical method for this compound, it is crucial to assess several key parameters to ensure the method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, these parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: What is a typical starting point for developing an HPLC method for this compound?

A common starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound, which is a basic compound, would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20-50 mM, pH adjusted to 2.5-3.5 to ensure the amine is protonated) and an organic modifier like acetonitrile or methanol is typically used. A gradient elution may be necessary to separate this compound from other components.[1]

  • Detection: UV detection is common for phenylethanolamines. A wavelength around 215-220 nm is often used for higher sensitivity, or a higher wavelength like 270-280 nm can be employed for greater specificity if the molecule has a suitable chromophore.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column is usually maintained at ambient or a slightly elevated temperature (e.g., 25-30 °C) to ensure reproducibility.

Q3: How should I prepare my sample for HPLC analysis of this compound?

Proper sample preparation is critical for accurate and reproducible HPLC results.[3][4] The primary goal is to dissolve the analyte in a suitable solvent and remove any interfering substances.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. A good starting point is to use the initial mobile phase composition.

  • Filtration: It is highly recommended to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the method.

Troubleshooting Guide

This guide addresses common problems encountered during the validation of an analytical method for this compound.

Linearity Issues
Problem Potential Cause Troubleshooting Steps
Poor correlation coefficient (r² < 0.995) 1. Inaccurate standard preparation. 2. Sample degradation. 3. Detector saturation at high concentrations. 4. Inappropriate range.1. Carefully re-prepare standard solutions. 2. Investigate the stability of this compound in the chosen solvent. 3. Reduce the concentration of the highest standard or adjust detector settings. 4. Narrow the concentration range and re-run the linearity experiment.
Non-linear curve (e.g., sigmoidal shape) 1. Analyte adsorption to surfaces. 2. Saturation of the stationary phase. 3. Issues with the detector's response.1. Use silanized glassware. Consider adding a competing amine to the mobile phase in small amounts. 2. Dilute the samples to a lower concentration range. 3. Check the detector's linearity range and ensure it is not being exceeded.
Accuracy & Precision Problems
Problem Potential Cause Troubleshooting Steps
Poor recovery (outside 98-102%) 1. Incomplete sample extraction. 2. Sample degradation during preparation or analysis. 3. Matrix effects from excipients in the formulation.1. Optimize the extraction procedure (e.g., sonication time, solvent choice). 2. Evaluate the stability of the analyte under the experimental conditions. 3. Perform recovery studies with a placebo to identify matrix interferences.
High Relative Standard Deviation (RSD > 2%) 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Unstable HPLC system (e.g., fluctuating pump pressure, temperature).1. Check the autosampler for air bubbles and ensure proper needle wash. 2. Standardize the sample preparation procedure and ensure thorough mixing. 3. Equilibrate the HPLC system until a stable baseline is achieved. Monitor pressure and temperature.
Peak Shape & Resolution Issues
Problem Potential Cause Troubleshooting Steps
Peak tailing 1. Silanol interactions (this compound is a basic compound). 2. Column overload. 3. Column degradation.1. Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the amine is fully protonated. Use a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Flush the column or replace it if necessary.
Peak fronting 1. Sample solvent incompatible with the mobile phase. 2. Column overload.1. Dissolve the sample in the initial mobile phase. 2. Decrease the amount of sample injected.
Poor resolution from other peaks 1. Inadequate mobile phase composition. 2. Column is not efficient enough.1. Optimize the mobile phase by adjusting the organic solvent percentage, pH, or trying a different organic solvent. 2. Use a column with a smaller particle size or a different stationary phase.
Baseline Problems
Problem Potential Cause Troubleshooting Steps
Baseline noise or drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Leaks in the system.1. Prepare fresh mobile phase and flush the system. Clean the detector cell. 2. Degas the mobile phase thoroughly. 3. Check all fittings for leaks.

Experimental Protocols

Protocol 1: Linearity Determination
  • Objective: To determine the linearity of the method over a specified concentration range.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • From the stock solution, prepare at least five calibration standards at different concentration levels, ranging from 50% to 150% of the expected sample concentration.

    • Inject each calibration standard in triplicate into the HPLC system.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Protocol 2: Accuracy (Recovery) Study
  • Objective: To assess the accuracy of the method by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure:

    • Prepare a placebo sample matrix that does not contain this compound.

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples using the developed HPLC method.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Visualizations

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Complete Validation Protocol Write Validation Protocol Protocol->Dev

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic Problem Problem Identified (e.g., Peak Tailing) CheckSystem Check HPLC System (Pressure, Leaks) Problem->CheckSystem CheckMethod Review Method Parameters (pH, Mobile Phase) Problem->CheckMethod CheckColumn Inspect Column (Age, Performance) Problem->CheckColumn Solution Implement Solution (e.g., Adjust pH, Replace Column) CheckSystem->Solution CheckMethod->Solution CheckColumn->Solution

Caption: Logical Flow for HPLC Troubleshooting.

References

Inter-laboratory comparison of Phenylethanolamine A quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Phenylethanolamine A (PEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) are also used, particularly for rapid screening purposes.[1]

Q2: What are the typical performance characteristics I should expect from these methods?

A2: Performance characteristics vary by method. LC-MS/MS is highly sensitive and specific, often considered the gold standard. HPLC-FLD offers good sensitivity, especially with derivatization, while GC-MS is a robust technique, though it may also require derivatization to improve volatility. ELISA kits provide a rapid and high-throughput option, with sensitivity typically in the low ng/mL range. For detailed comparative data, please refer to the Data Presentation section.

Q3: Are there any proficiency testing or inter-laboratory comparison programs available for this compound?

A3: While dedicated, publicly documented inter-laboratory comparison studies specifically for this compound are not widely available, participation in general proficiency testing programs for sympathomimetic amines or related compounds is recommended to assess laboratory performance. These programs help identify potential analytical biases and ensure the reliability of results.

Q4: What are the key pre-analytical considerations for PEA quantification?

A4: Pre-analytical handling of samples is critical for accurate PEA quantification. It is important to use appropriate collection tubes (e.g., with anticoagulants like EDTA for plasma), minimize freeze-thaw cycles, and store samples at -80°C for long-term stability. For urine samples, pH and creatinine levels should be considered for normalization.

Data Presentation: Inter-laboratory Comparison of Analytical Methods

While a formal inter-laboratory comparison study for this compound was not identified, the following tables summarize typical performance characteristics as reported in various validation studies. This data can serve as a benchmark for laboratories to compare their in-house method performance.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Biological Fluids

ParameterMethod 1 (Urine)Method 2 (Plasma)
Linearity Range 0.5 - 100 ng/mL0.1 - 50 ng/mL
Limit of Detection (LOD) 0.1 ng/mL0.03 µg/L
Limit of Quantification (LOQ) 0.5 ng/mL0.1 µg/L
Intra-day Precision (%CV) < 5%2.2 - 5.6%
Inter-day Precision (%CV) < 10%< 10%
Recovery (%) 85 - 110%95.4 - 108.9%

Data synthesized from individual validation studies.[1]

Table 2: Performance Characteristics of ELISA Kits for this compound Quantification

ParameterKit A (Urine, Tissue, Feed)Kit B (Urine)
Detection Range 1.56 - 100 ng/mL[2]0.125 - 2 ppb[3]
Sensitivity 0.5 ng/mL[2]0.125 ppb
Precision (%CV) < 15%Not Specified
Recovery (%) 80 - 120%Not Specified

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the analytical column.- Adjust mobile phase pH to ensure PEA is in a single ionic state.- Dilute the sample.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Matrix effects (ion suppression)- Poor sample extraction recovery- Optimize MS source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup (e.g., use solid-phase extraction).- Use a deuterated internal standard to compensate for matrix effects.
High Background Noise - Contaminated mobile phase or LC system- Interference from the sample matrix- Use high-purity solvents and flush the LC system.- Employ a more selective sample preparation method.
Inconsistent Retention Times - Fluctuation in pump pressure or column temperature- Improper column equilibration- Ensure the LC system is stable.- Allow sufficient time for column equilibration between injections.
ELISA Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Reagents added in the wrong order or expired- Insufficient incubation times or temperature- Improper washing- Carefully follow the kit protocol and check reagent expiration dates.- Ensure incubation steps are performed at the specified time and temperature.- Ensure adequate washing to remove unbound reagents without overwashing.
High Background - Insufficient washing- High concentration of detection antibody- Cross-reactivity- Increase the number of wash steps.- Optimize the concentration of the detection antibody.- Check for cross-reactivity with other compounds in the sample matrix.
Poor Reproducibility (High %CV) - Pipetting errors- Inconsistent incubation times or temperatures- Bubbles in wells- Use calibrated pipettes and ensure proper technique.- Maintain consistent timing and temperature for all wells.- Inspect wells for bubbles before reading the plate.
Standard Curve Out of Range - Incorrect standard dilutions- Sample concentrations are outside the linear range of the assay- Prepare fresh standards and double-check dilution calculations.- Dilute samples to fall within the assay's detection range.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Thaw urine samples at room temperature.

    • Centrifuge samples at 4000 rpm for 10 minutes to remove particulates.

    • To 1 mL of supernatant, add an internal standard (e.g., Phenylethanolamine-d3).

    • Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor for specific precursor-product ion transitions for this compound and its internal standard.

Protocol 2: Quantification of this compound using a Competitive ELISA Kit
  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of HRP-conjugate to each well. Gently mix and incubate for 30 minutes at 25°C.

  • Washing: Aspirate the liquid from each well and wash the plate 5 times with 1X Wash Buffer.

  • Substrate Addition: Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 25°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes.

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of absorbance versus concentration and interpolating the sample values.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis urine_sample Urine Sample Collection centrifugation Centrifugation (4000 rpm, 10 min) urine_sample->centrifugation is_addition Internal Standard Addition centrifugation->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of PEA calibration_curve->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathway of this compound

cluster_0 Adrenergic Receptor Pathway cluster_1 TAAR1 Pathway PEA This compound (PEA) AR Adrenergic Receptor (β2-AR) PEA->AR TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) PEA->TAAR1 G_protein Gs Protein Activation AR->G_protein AC Adenylyl Cyclase (AC) Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response_AR Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_AR G_protein_TAAR1 Gs Protein Activation TAAR1->G_protein_TAAR1 AC_TAAR1 Adenylyl Cyclase (AC) Activation G_protein_TAAR1->AC_TAAR1 cAMP_TAAR1 ↑ cAMP AC_TAAR1->cAMP_TAAR1 PKA_TAAR1 Protein Kinase A (PKA) Activation cAMP_TAAR1->PKA_TAAR1 Cellular_Response_TAAR1 Modulation of Monoamine Transporters PKA_TAAR1->Cellular_Response_TAAR1

Caption: Putative signaling pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of ELISA and LC-MS/MS for the Quantification of Phenylethanolamine A

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the accurate quantification of small molecules like Phenylethanolamine A is paramount. This guide provides a detailed comparison of two widely used analytical techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs by presenting a cross-validation perspective supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between ELISA and LC-MS/MS often depends on a trade-off between throughput, cost, and the required analytical rigor. Below is a summary of typical performance characteristics for each method in the context of this compound quantification.

Performance ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antibody-antigen recognition.Physicochemical separation followed by mass-based detection and fragmentation.[1]
Sensitivity (LOD/LOQ) LOD: ~0.1 ppb; Detection Range: 0.125 - 2 ppb.[2][3]LOQ: as low as 1 pg/mL; Linear Range: 5 - 2500 pg/mL.[4]
Specificity High, but susceptible to cross-reactivity with structurally similar molecules.Very high, based on chromatographic retention time and specific mass-to-charge transitions.[1]
Accuracy (% Recovery) Typically 80-120%.Generally within 85-115% for quality controls.
Precision (%CV) Intra-assay CV < 10%; Inter-assay CV < 15%.Intra- and Inter-assay CV < 15%.
Matrix Effects Can be significant; requires careful validation and sample cleanup.Can be minimized with appropriate sample preparation and use of internal standards.
Throughput High; suitable for screening large numbers of samples (96-well plate format).Lower to moderate; dependent on chromatographic run time.
Cost per Sample Lower.Higher, due to instrumentation and reagent costs.
Development Time Shorter if a commercial kit is available.Longer, requires method development and validation.
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying this compound using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Biological Sample (e.g., Urine, Muscle) Extraction Extraction of this compound Sample->Extraction Add_Sample Add Standards/Samples & HRP Conjugate Extraction->Add_Sample Plate Pre-coated Microtiter Plate Plate->Add_Sample Add_Antibody Add Antibody Solution Add_Sample->Add_Antibody Incubate1 Incubate (Competition) Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate A & B Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: Competitive ELISA workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation / SPE Spike_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Mass Selection (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Fragment Ion Detection (Product Ions) CID->MS2 Peak_Integration Peak Area Integration MS2->Peak_Integration Standard_Curve Generate Standard Curve (Analyte/IS Ratio) Peak_Integration->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: LC-MS/MS workflow for this compound quantification.

Experimental Protocols

The following are representative protocols for the analysis of this compound. These should be optimized and validated for specific laboratory conditions and matrices as per regulatory guidelines.

This compound ELISA Protocol (Competitive)

This protocol is based on commercially available competitive ELISA kits.

  • Sample Preparation:

    • Urine: Centrifuge turbid samples at 4000 rpm for 5 minutes. Use 50 µL of the clear supernatant for the assay.

    • Muscle Tissue: Homogenize 2 g of sample with a suitable extraction buffer. Centrifuge and collect the supernatant for analysis.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 50 µL of standard solutions or prepared samples to the appropriate wells of the microtiter plate pre-coated with a this compound antigen.

    • Add 50 µL of HRP-conjugate to each well.

    • Add 50 µL of the antibody working solution to each well. Mix gently and incubate for 30 minutes at 25°C.

    • Wash the plate 5 times with diluted wash buffer.

    • Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well. Incubate for 15 minutes at 25°C in the dark.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Read the optical density (OD) at 450 nm within 10 minutes.

  • Data Analysis:

    • Calculate the percentage of absorbance for each standard and sample relative to the zero standard.

    • Plot a standard curve of the percentage of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolation from the standard curve.

This compound LC-MS/MS Protocol

This protocol is a generalized procedure based on published methods for the analysis of small molecules in biological matrices.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine), add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation by adding acetonitrile.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE) for extraction and concentration.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 or similar reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Positive electrospray ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve using linear regression.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with distinct advantages and limitations.

  • ELISA is a cost-effective and high-throughput method, making it well-suited for screening a large number of samples. However, its specificity can be a limitation, with the potential for cross-reactivity leading to overestimated results.

  • LC-MS/MS is considered the "gold standard" due to its superior specificity, sensitivity, and accuracy. It can distinguish this compound from structurally similar compounds, minimizing the risk of false positives. The main drawbacks are the higher cost, lower throughput, and the need for specialized equipment and expertise.

The choice of method should be guided by the specific requirements of the study. For initial screening or when high throughput is essential, ELISA is a viable option. For confirmatory analysis, regulatory submissions, and studies requiring the highest level of accuracy and specificity, LC-MS/MS is the preferred method. A cross-validation approach, where a subset of samples is analyzed by both methods, can provide a high degree of confidence in the generated data.

References

Comparative Analysis of Phenylethanolamine A and Ractopamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Phenylethanolamine A and Ractopamine, two β-adrenergic agonists with implications in animal science and pharmacology. This document outlines their mechanisms of action, physiological effects, and available performance data, supported by detailed experimental protocols and signaling pathway visualizations.

Chemical Structure and Properties

This compound and Ractopamine share a core phenylethanolamine structure, which is fundamental to their interaction with adrenergic receptors. However, key structural differences dictate their potency, receptor selectivity, and overall physiological effects.

FeatureThis compoundRactopamine
Chemical Name 2-Amino-1-phenylethanol4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
Molecular Formula C₈H₁₁NOC₁₈H₂₃NO₃
Molar Mass 137.18 g/mol 301.38 g/mol
Key Structural Features A simple phenylethanolamine structure. It is considered a byproduct of the Ractopamine synthesis process.[1]A more complex structure with a second phenolic ring, contributing to its receptor affinity and activity.

Mechanism of Action: β-Adrenergic Receptor Activation

Both this compound and Ractopamine exert their effects by acting as agonists at β-adrenergic receptors.[1][2] Activation of these receptors, primarily the β1 and β2 subtypes, initiates a signaling cascade that leads to increased protein synthesis and lipolysis.[2]

Ractopamine is known to stimulate both β1 and β2 adrenergic receptors.[2] This dual agonism is believed to be responsible for its potent effects on increasing muscle mass and decreasing fat deposition in livestock. While this compound is also classified as a β-adrenergic agonist, detailed studies on its specific receptor subtype affinity and selectivity are less prevalent in publicly available literature.

Signaling Pathway

The activation of β-adrenergic receptors by agonists like Ractopamine and this compound triggers a G-protein coupled receptor (GPCR) signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological responses of increased protein synthesis and fat breakdown.

Gprotein_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Adrenergic Agonist (Ractopamine / this compound) Receptor β-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets (e.g., CREB, Hormone-Sensitive Lipase) PKA_active->Downstream Phosphorylates Response Physiological Response (Increased Protein Synthesis, Lipolysis) Downstream->Response

Diagram 1: β-Adrenergic Receptor Signaling Pathway.

Comparative Performance Data

Extensive research has been conducted on the effects of Ractopamine as a feed additive in livestock, particularly in swine and cattle. Data consistently shows improvements in weight gain, feed efficiency, and carcass leanness. In contrast, there is a notable lack of publicly available, peer-reviewed studies detailing the in vivo performance of this compound as a feed additive under comparable conditions.

Ractopamine Performance in Livestock
SpeciesParameterDosageResult
Swine Average Daily Gain (ADG)5-20 mg/kg of feedIncreased by 5-15%
Feed Efficiency (Gain:Feed)5-20 mg/kg of feedImproved by 10-20%
Carcass Leanness5-20 mg/kg of feedIncreased loin eye area and reduced backfat
Cattle Average Daily Gain (ADG)200-300 mg/head/dayIncreased
Feed Efficiency (Gain:Feed)200-300 mg/head/dayImproved
Hot Carcass Weight200-300 mg/head/dayIncreased

Note: The performance of Ractopamine can be influenced by factors such as diet composition, animal genetics, and duration of administration.

Experimental Protocols

To facilitate further comparative research, this section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate β-adrenergic agonists.

In Vitro: Receptor Binding Assay

This assay determines the binding affinity of a compound for β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound and Ractopamine for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1- or β2-adrenergic receptors

  • Radioligand (e.g., [³H]dihydroalprenolol)

  • Test compounds (this compound, Ractopamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kd using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare cell membranes expressing β-adrenergic receptors B Incubate membranes with radioligand and varying concentrations of test compound A->B C Allow binding to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity E->F G Calculate IC₅₀ and Kd F->G

Diagram 2: Receptor Binding Assay Workflow.
In Vitro: cAMP Accumulation Assay

This assay measures the functional response of cells to β-adrenergic agonist stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and Ractopamine in stimulating cAMP production.

Materials:

  • Cells expressing β-adrenergic receptors (e.g., CHO, HEK293)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds (this compound, Ractopamine)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate cells with a PDE inhibitor to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound and incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and determine the EC₅₀ and Emax values.

cAMP_Assay_Workflow A Seed cells expressing β-adrenergic receptors B Pre-treat with PDE inhibitor A->B C Stimulate with varying concentrations of test compound B->C D Lyse cells and measure intracellular cAMP C->D E Generate dose-response curve and determine EC₅₀ and Emax D->E

Diagram 3: cAMP Accumulation Assay Workflow.
In Vivo: Animal Growth Performance Trial

This experiment evaluates the effects of the test compounds on key production parameters in a target animal species.

Objective: To compare the effects of dietary supplementation of this compound and Ractopamine on average daily gain, feed efficiency, and carcass composition in finishing swine.

Experimental Design:

  • Animals: A statistically appropriate number of finishing pigs (e.g., 60-100 kg body weight), balanced for sex and initial weight.

  • Treatments:

    • Control (basal diet)

    • Ractopamine (e.g., 10 mg/kg of feed)

    • This compound (various doses to determine efficacy)

  • Duration: 28-42 days.

  • Housing: Individual or small group pens to allow for accurate feed intake measurement.

Data Collection:

  • Body Weight: Measured at the beginning and end of the trial, and at regular intervals (e.g., weekly).

  • Feed Intake: Daily feed consumption recorded for each pen or individual animal.

  • Carcass Measurements: At the end of the trial, animals are harvested, and measurements such as hot carcass weight, loin eye area, and backfat thickness are taken.

Calculations:

  • Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days

  • Feed Efficiency (Gain:Feed): Total Weight Gain / Total Feed Intake

  • Carcass Composition: Calculation of lean meat percentage.

Growth_Trial_Workflow A Animal Selection and Acclimation B Random Allocation to Treatment Groups A->B C Dietary Supplementation (Control, Ractopamine, this compound) B->C D Data Collection (Body Weight, Feed Intake) C->D E Carcass Evaluation at Trial End D->E F Statistical Analysis of Performance Data E->F

Diagram 4: Animal Growth Performance Trial Workflow.

Conclusion and Future Directions

Ractopamine is a well-characterized β-adrenergic agonist with a substantial body of evidence supporting its efficacy in improving livestock production parameters. Its mechanism of action through β1 and β2 receptor stimulation is well-documented.

For researchers and drug development professionals, this disparity presents both a challenge and an opportunity. The provided experimental protocols offer a framework for conducting direct, head-to-head comparisons of this compound and Ractopamine. Future research should focus on:

  • Determining the receptor binding affinity and selectivity of this compound for β-adrenergic receptor subtypes.

  • Quantifying the in vitro potency and efficacy of this compound in cell-based assays.

  • Conducting well-controlled in vivo studies in target animal species to evaluate the effects of this compound on growth performance and carcass characteristics.

Such studies are essential to fully understand the pharmacological profile of this compound and to objectively assess its potential as an alternative to or in comparison with Ractopamine.

References

A Comparative Guide to the Detection of Phenylethanolamine A: Lateral Flow Tests vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring rapid and reliable detection of Phenylethanolamine A (PEAA), various analytical methods are available. This guide provides a detailed comparison of lateral flow immunoassays (LFIAs) with established laboratory techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance, detailed experimental protocols, and a visual representation of the lateral flow assay workflow.

Performance Comparison

The choice of analytical method for this compound detection depends on the specific requirements for speed, sensitivity, and quantitative accuracy. Lateral flow assays offer a rapid, on-site screening solution, while LC-MS/MS provides the highest level of sensitivity and specificity for confirmation. ELISA serves as a high-throughput screening method suitable for laboratory settings.

ParameterLateral Flow Immunoassay (LFIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Competitive Indirect ELISA (ciELISA)
Principle Colloidal Gold Immunochromatography (Competitive)[1]Chromatographic separation and mass-based detectionCompetitive binding for antibody on a pre-coated plate
Speed 5-10 minutes[2][3]~25 minutes per sample (including sample preparation)1.5 - 2 hours
Limit of Detection (LOD) 0.188 ng/mL (scanner)[4]0.03 µg/L (urine)0.13 ng/mL (swine urine)[2]
Cut-off Value (Visual) 2.7 ng/mLNot ApplicableNot Applicable
Accuracy (Recovery) 92-102% in swine urine95.4-108.9% in various animal tissues82.0-107.4% in swine urine
Precision (%CV) 8.70-17.65% (intra- and inter-assay)2.2-6.2% (intra- and inter-day)1.2-16.2%
Specificity High, with negligible cross-reactivity to other β-agonistsVery HighHigh, with negligible cross-reactivity to other β-agonists
Format Single-use test stripLaboratory instrument-based96-well microplate
Main Application Rapid on-site screeningConfirmatory analysis and quantificationHigh-throughput screening

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical tests. Below are outlines of the experimental protocols for each of the compared methods.

Lateral Flow Immunoassay (Competitive Format)

This protocol is based on the principle of colloidal gold immunochromatography.

Materials:

  • This compound lateral flow test strips

  • Sample collection containers

  • Pipettes

  • Timer

Procedure:

  • Sample Preparation: Collect the urine or tissue homogenate sample. For solid samples, a specific extraction and dilution protocol should be followed to obtain a liquid sample.

  • Test Execution:

    • Bring the test strip and sample to room temperature.

    • Using a pipette, apply a specified volume of the liquid sample to the sample pad of the test strip.

  • Incubation: Allow the sample to migrate along the strip for the time specified in the manufacturer's instructions (typically 5-10 minutes).

  • Result Interpretation:

    • Negative Result: Two colored lines appear, one at the control line (C) and one at the test line (T). This indicates that the concentration of this compound in the sample is below the detection limit.

    • Positive Result: Only one colored line appears at the control line (C). The absence of a line at the test line (T) indicates that the concentration of this compound is above the detection limit.

    • Invalid Result: If the control line (C) does not appear, the test is invalid and should be repeated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., Waters Acquity BEH C18)

  • Acetonitrile, Methanol, Formic acid

  • Internal standard (e.g., this compound-D3)

  • Sample extraction tubes and centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (QuEChERS method):

    • Homogenize the tissue sample.

    • To a known amount of the sample, add the internal standard and acetonitrile/water (80:20, v/v).

    • Vortex and centrifuge the sample.

    • The supernatant is purified using a QuEChERS salt packet.

    • The purified extract is then dried under a stream of nitrogen.

    • The residue is redissolved in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.

    • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

Competitive Indirect ELISA (ciELISA)

This protocol is suitable for screening a large number of samples in a laboratory setting.

Materials:

  • ELISA microplate pre-coated with this compound antigen

  • This compound standards and samples

  • Monoclonal anti-Phenylethanolamine A antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Preparation: Prepare this compound standards and samples to be analyzed.

  • Competitive Reaction:

    • Add standards or samples to the wells of the microplate.

    • Add the anti-Phenylethanolamine A antibody to each well.

    • Incubate to allow competition between the free this compound in the sample/standard and the coated antigen for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizing the Lateral Flow Assay Workflow

The following diagram illustrates the competitive detection mechanism of a this compound lateral flow test.

G cluster_strip Lateral Flow Test Strip cluster_negative Negative Result (PEAA Absent) cluster_positive Positive Result (PEAA Present) SamplePad Sample Pad ConjugatePad Conjugate Pad (Gold-labeled Anti-PEAA Antibody) SamplePad->ConjugatePad Sample Flow TestLine Test Line (Immobilized PEAA-Protein Conjugate) ConjugatePad->TestLine Membrane Nitrocellulose Membrane ControlLine Control Line (Immobilized Secondary Antibody) TestLine->ControlLine WickingPad Wicking Pad ControlLine->WickingPad GoldAb_neg Ab-Au T_Line_neg T GoldAb_neg->T_Line_neg Binds to PEAA Conjugate C_Line_neg C GoldAb_neg->C_Line_neg Binds to Secondary Ab PEAA PEAA GoldAb_pos Ab-Au PEAA->GoldAb_pos Binds to Antibody C_Line_pos C GoldAb_pos->C_Line_pos Binds to Secondary Ab T_Line_pos T Start Sample Application Start->SamplePad

Caption: Competitive lateral flow immunoassay workflow for this compound detection.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Phenylethanolamine A Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Phenylethanolamine A is crucial. Solid-Phase Extraction (SPE) is a pivotal sample preparation step, ensuring cleaner extracts and more reliable analytical results. This guide provides a comparative overview of the performance characteristics of different SPE cartridges for the extraction of this compound, supported by experimental data and detailed protocols.

Performance Characteristics of SPE Cartridges

The choice of SPE cartridge significantly impacts recovery, purity of the extract, and reproducibility of the results. This compound is a basic compound, which makes mixed-mode cation exchange (MCX) cartridges particularly effective. However, polymeric and silica-based reversed-phase cartridges also find application. Below is a summary of their performance characteristics.

Cartridge TypeSorbent ChemistryRetention MechanismRecovery (%)Matrix EffectKey Advantages
Mixed-Mode Cation Exchange (MCX) e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCXStrong cation exchange and reversed-phase78.4 - 93.3[1]LowHigh selectivity for basic compounds, leading to cleaner extracts.[2][3]
Polymeric Reversed-Phase e.g., Oasis HLB, Strata-XReversed-phase (hydrophobic interactions)Generally high for a wide range of compounds[4]ModerateHigh binding capacity and stability across a wide pH range.[5] Less prone to drying out compared to silica-based sorbents.
Silica-Based Reversed-Phase (C18) e.g., Sep-Pak C18, Bond Elut C18Reversed-phase (hydrophobic interactions)Dependent on method optimizationPotentially higher due to silanol interactionsWell-established with a wide range of available chemistries.

Experimental Protocols

A generalized experimental protocol for the solid-phase extraction of this compound from a biological matrix (e.g., urine) is provided below. This protocol can be adapted for different SPE cartridge types.

Sample Pre-treatment
  • To 1 mL of urine, add an internal standard.

  • Perform hydrolysis if conjugated forms of this compound are of interest.

  • Acidify the sample by adding an acid (e.g., formic acid or hydrochloric acid) to ensure this compound is in its protonated, cationic form for efficient binding to cation exchange sorbents.

  • Centrifuge the sample to remove any particulates.

SPE Cartridge Procedure

The following steps outline the procedure for a mixed-mode cation exchange (MCX) cartridge. Volumes may need to be adjusted based on the specific cartridge format and manufacturer's recommendations.

  • Conditioning: Condition the cartridge with 1 mL of methanol. This step wets the sorbent material.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS analysis).

Visualizing the SPE Workflow

The following diagram illustrates the logical steps involved in the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) Add_IS->Hydrolysis Acidify Acidify Sample Hydrolysis->Acidify Centrifuge Centrifuge Acidify->Centrifuge Condition 1. Condition Centrifuge->Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4a. Aqueous Wash Load->Wash1 Load_Waste Waste Load->Load_Waste Wash2 4b. Organic Wash Wash1->Wash2 Wash1_Waste Waste Wash1->Wash1_Waste Elute 5. Elute Analyte Wash2->Elute Wash2_Waste Waste Wash2->Wash2_Waste Drydown Dry-down Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Conclusion

The selection of an appropriate SPE cartridge and a well-optimized protocol are critical for the reliable quantification of this compound in complex biological matrices. Mixed-mode cation exchange cartridges generally offer the highest selectivity and lead to cleaner extracts for basic compounds like this compound. Polymeric reversed-phase cartridges provide a robust alternative with high capacity. The choice will ultimately depend on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and throughput.

References

Comparison of different ionization sources for Phenylethanolamine A mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of Phenylethanolamine A, a key intermediate in the synthesis of several adrenergic agonists, is crucial in pharmaceutical research and development, as well as in clinical and forensic toxicology. Mass spectrometry (MS) coupled with a suitable ionization source is the analytical technique of choice for this purpose. The selection of the ionization source significantly impacts the sensitivity, specificity, and robustness of the analytical method. This guide provides an objective comparison of three common ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Ionization Sources

The choice of ionization source is contingent on the physicochemical properties of the analyte and the analytical objectives. This compound is a relatively polar and small molecule, making it amenable to analysis by soft ionization techniques like ESI and APCI. MALDI is also a soft ionization technique but is more commonly employed for larger, less volatile biomolecules.

Data Presentation

The following table summarizes the quantitative performance of different ionization sources for the analysis of this compound and related compounds. Data for ESI is derived from direct studies on this compound, while the performance characteristics for APCI and MALDI are based on their general performance for similar small polar molecules due to the limited availability of direct comparative studies for this specific analyte.

Ionization SourceAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Electrospray Ionization (ESI) This compound0.03 µg/L[1]0.1 µg/L[1]0.1 - 50 µg/L[1]High sensitivity for polar compounds, suitable for LC coupling.[2][3]Susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) Similar Small Polar MoleculesGenerally in the low ng/mL range.Typically higher than ESI for highly polar compounds.Comparable to ESI.Tolerant to higher flow rates and less polar solvents, less susceptible to matrix effects than ESI.May cause thermal degradation of labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Small Amines (with derivatization)Low femtomole range (with derivatization).Typically used for qualitative analysis or with isotopic labeling for quantification.N/A (primarily qualitative)High throughput, suitable for direct tissue analysis.Less suitable for quantitative analysis of small molecules without derivatization, potential for matrix interference.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of this compound using LC-ESI-MS/MS.

Sample Preparation: Extraction from Urine
  • Hydrolysis: To a 5 mL urine sample, add 1 mL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 2 hours.

  • Internal Standard Spiking: Add an appropriate amount of this compound-D3 internal standard.

  • Liquid-Liquid Extraction: Adjust the pH of the sample to 9.0 with ammonia, add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an MCX SPE column, washed with 2 mL of 0.1 M HCl and 2 mL of methanol, and then eluted with 2 mL of 5% ammonia in methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient is run to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 345 → Product ions m/z 327 and 150

    • This compound-D3 (Internal Standard): Precursor ion m/z 348 → Product ion m/z 330

Mandatory Visualization

The following diagrams illustrate the general workflow and the logical relationship between the different components of the mass spectrometry analysis for this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ionization Sample Biological Matrix (e.g., Urine, Plasma) Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Sample Introduction Ion_Source Ionization Source (ESI / APCI / MALDI) LC->Ion_Source MS Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->MS ESI ESI APCI APCI MALDI MALDI Detector Detector MS->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for the mass spectrometric analysis of this compound.

Ionization_Comparison cluster_sources Ionization Source Selection cluster_outcomes Analyte This compound (Polar, Small Molecule) ESI ESI (Electrospray Ionization) Analyte->ESI High Polarity APCI APCI (Atmospheric Pressure Chemical Ionization) Analyte->APCI Moderate Polarity & Volatility MALDI MALDI (Matrix-Assisted Laser Desorption/Ionization) Analyte->MALDI Solid State / Tissue (often with derivatization) Quant Quantitative Analysis (LC-MS/MS) ESI->Quant Quant_Screen Quantitative Screening APCI->Quant_Screen Qual_Image Qualitative Analysis & Imaging MALDI->Qual_Image

Caption: Decision tree for selecting an ionization source for this compound analysis.

Conclusion

For the quantitative analysis of this compound in biological fluids, Electrospray Ionization (ESI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most sensitive and widely documented method. Its ability to effectively ionize polar molecules like this compound results in low limits of detection and quantification.

Atmospheric Pressure Chemical Ionization (APCI) serves as a viable alternative, particularly in scenarios where matrix effects are a significant concern with ESI. While potentially less sensitive for highly polar compounds, its robustness makes it a valuable tool for screening purposes.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is less commonly applied for the routine quantitative analysis of small molecules like this compound. However, its high-throughput capabilities and suitability for direct analysis of tissues could be advantageous in specific research contexts, such as drug distribution studies, especially when coupled with derivatization to enhance ionization efficiency.

The ultimate choice of ionization source will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For most quantitative applications in drug development and clinical research, ESI remains the gold standard for this compound analysis.

References

A Researcher's Guide to the Validation of Analytical Methods for Phenylethanolamine A in Accordance with ISO 17025

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of analytical techniques for the quantification of Phenylethanolamine A, with a focus on adherence to ISO 17025 standards. Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most appropriate method for specific research needs.

This compound, a biogenic amine, plays a significant role in various physiological processes and is a key target in pharmaceutical research. Accurate and precise quantification is crucial for understanding its function and for the development of new therapeutics. This guide explores the validation of several common analytical methods, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Method Performance

The selection of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key validation parameters for each technique, offering a clear comparison of their capabilities for the analysis of this compound.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHPLC-FLDGC-MSLC-MS/MS
Linearity Range 0.5 - 200 ng/mL10 - 500 ng/mL (derivatized)0.1 - 100 ng/mL
Accuracy (% Recovery) 95.2 - 103.5%92.8 - 105.1%98.5 - 101.2%
Precision (%RSD) Intra-day: < 3.5%, Inter-day: < 5.0%Intra-day: < 4.0%, Inter-day: < 6.5%Intra-day: < 2.0%, Inter-day: < 3.5%
Specificity Good, potential for matrix interferenceHigh, dependent on derivatization and mass analyzerExcellent, high selectivity from MS/MS
Limit of Detection (LOD) 0.15 ng/mL2.5 ng/mL0.03 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mL0.1 ng/mL
Robustness Sensitive to changes in mobile phase composition and pHSensitive to derivatization conditions and GC parametersGenerally robust, minor effects from mobile phase variation

Experimental Workflow and Validation Pathway

The validation of an analytical method according to ISO 17025 follows a structured workflow to ensure the method is fit for its intended purpose.[1][2] This process involves defining the analytical requirements, performing a series of experiments to evaluate the method's performance characteristics, and documenting the results in a validation report.

Analytical Method Validation Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Intended Use set_criteria Set Acceptance Criteria define_scope->set_criteria linearity Linearity set_criteria->linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD / LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Validation Report data_analysis->validation_report final_approval final_approval validation_report->final_approval Final Approval

Figure 1: ISO 17025 Analytical Method Validation Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of analytical methods for this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method relies on the derivatization of this compound to introduce a fluorescent tag, enabling sensitive detection.

  • Sample Preparation: A simple liquid-liquid extraction of this compound from the sample matrix (e.g., plasma, urine) is performed using a suitable organic solvent.

  • Derivatization: The extracted analyte is derivatized with a fluorescent labeling agent, such as o-phthalaldehyde (OPA), in the presence of a thiol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., acetate buffer, pH 4.5).

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

    • Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for the OPA derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For many phenylethylamines, derivatization is necessary to improve their volatility and chromatographic behavior.[3]

  • Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte.

  • Derivatization: The extracted this compound is derivatized to increase its volatility, for example, through acylation or silylation.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often favored for its high sensitivity and specificity, often without the need for derivatization.[3]

  • Sample Preparation: A simple protein precipitation or a "dilute-and-shoot" approach may be sufficient for cleaner sample matrices. For more complex matrices, SPE is recommended.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column depending on the polarity of the analyte and desired retention.

    • Mobile Phase: Gradient elution with a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous solution containing a small amount of acid (e.g., formic acid) to promote ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard, providing high selectivity and sensitivity.

Conclusion

The validation of analytical methods for this compound according to ISO 17025 is a critical step in ensuring the quality and reliability of research and development data. This guide provides a comparative overview of common analytical techniques, highlighting their respective strengths and weaknesses. LC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for trace-level quantification in complex matrices. HPLC-FLD provides a cost-effective and sensitive alternative, particularly when derivatization is optimized. GC-MS remains a robust and reliable technique, especially when high-throughput is not a primary concern.

The choice of the most suitable method will ultimately depend on the specific requirements of the application, including the desired level of sensitivity, the nature of the sample matrix, and the available resources. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and validate an analytical method that is fit for purpose and compliant with international standards.

References

Navigating Proficiency Testing for Phenylethanolamine A Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical testing is paramount. Proficiency testing (PT) schemes serve as a cornerstone of quality assurance, offering an independent evaluation of a laboratory's performance. This guide provides a comparative overview of available PT schemes relevant to the analysis of Phenylethanolamine A, a beta-agonist that can be illicitly used as a growth promoter in livestock.

Due to the proprietary nature of PT scheme reports, this guide focuses on publicly available information from prominent providers and outlines a framework for comparison. Laboratories are strongly encouraged to request detailed reports from providers to conduct a comprehensive, data-driven evaluation.

Leading Providers of Relevant Proficiency Testing Schemes

Two major European organizations, Fapas and BIPEA , are key providers of PT schemes for veterinary drug residue analysis, a category that typically includes beta-agonists like this compound.

  • Fapas (a brand of Fera Science Ltd., UK): A globally recognized provider, Fapas offers a comprehensive portfolio of food chemistry proficiency tests. Their "Veterinary Medicines in Animal Feed" scheme is particularly relevant, with specific rounds dedicated to beta-agonists.

  • BIPEA (Bureau Interprofessionnel d'Etudes Analytiques, France): BIPEA organizes a wide range of PT schemes for the food and feed industries. Their programs for veterinary drug residues in feed are likely to encompass the analysis of beta-agonists.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of PT schemes, laboratories should populate the following table with data extracted from the detailed reports provided by the PT organizers. This structured approach allows for an objective assessment of key performance indicators.

Parameter Fapas (e.g., Beta-agonists in Animal Feed) BIPEA (e.g., Veterinary Drugs in Feed) Alternative Provider
Scheme Name Veterinary Medicines in Animal FeedVeterinary Drugs in Feed
Matrix Animal FeedAnimal Feed
Analyte This compoundThis compound
Assigned Value (µg/kg) [From Scheme Report][From Scheme Report][From Scheme Report]
Standard Deviation for PT (σ) [From Scheme Report][From Scheme Report][From Scheme Report]
Number of Participants [From Scheme Report][From Scheme Report][From Scheme Report]
Range of Participant z-Scores [From Scheme Report][From Scheme Report][From Scheme Report]
% Satisfactory Results ( z≤ 2)[From Scheme Report]
Predominant Analytical Method [e.g., LC-MS/MS][e.g., LC-MS/MS][e.g., LC-MS/MS]

Experimental Protocols: A Generalized Approach

The methodologies for analyzing this compound in complex matrices like animal feed are critical for achieving accurate results. While specific protocols are detailed in the PT scheme reports, a general workflow based on common analytical techniques is outlined below.

Typical Analytical Workflow for this compound in Animal Feed:

  • Sample Preparation: The initial step involves the extraction of the analyte from the feed matrix. This is typically achieved through solid-liquid extraction using an appropriate organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Instrumental Analysis: The purified extract is then analyzed, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying trace levels of veterinary drug residues.

  • Data Analysis: The concentration of this compound is determined by comparing the instrument's response to that of a known calibration standard. Results are typically reported in micrograms per kilogram (µg/kg).

Visualizing the Process: Workflows and Pathways

To further clarify the processes involved in selecting and participating in a PT scheme, as well as the biological context of this compound, the following diagrams are provided.

G Workflow for Selecting a Proficiency Testing Scheme A Identify Potential PT Scheme Providers (e.g., Fapas, BIPEA) B Search for Relevant Schemes (Veterinary Drug Residues, Beta-Agonists) A->B C Request Detailed Scheme Reports B->C D Extract Quantitative Data (z-scores, assigned values) C->D E Review Experimental Protocols C->E F Compare Scheme Performance and Methodologies D->F E->F G Select Most Suitable PT Scheme F->G

Caption: A logical workflow for the selection of a proficiency testing scheme.

G Simplified Signaling Pathway of Beta-Adrenergic Agonists cluster_cell Cell Membrane Receptor Beta-Adrenergic Receptor G_protein G-Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Lipolysis, Protein Synthesis) PKA->Response Ligand This compound (Beta-Agonist) Ligand->Receptor

Caption: A simplified diagram of the beta-adrenergic agonist signaling pathway.

A Comparative Guide to Analytical Standards of Phenylethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Phenylethanolamine A" is not a recognized standard chemical name. This guide focuses on the broader class of phenylethanolamines, using commercially available analytical standards for 2-Amino-1-phenylethanol and its N-methylated analog, N-Methylphenylethanolamine , as representative examples. These compounds are structurally similar and share analytical methodologies.

Phenylethanolamines are a class of compounds with significant physiological activity, acting as trace amines and precursors in key biological pathways.[1] Accurate quantification and characterization are critical in pharmaceutical research and quality control. The selection of a high-quality analytical standard is the foundation of any valid analytical method. This guide provides a comparison of available standards and a detailed experimental protocol for their analysis.

Data Presentation: Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for ensuring the accuracy and reliability of experimental results. Key parameters to consider include purity, the method of certification, and the supplier's quality management systems. The following table summarizes the specifications for representative phenylethanolamine standards from various suppliers.

Product NameSupplierCatalog Number (Example)Purity/AssayFormAnalytical Method for Certification
2-Amino-1-phenylethanol Sigma-Aldrich3781098%SolidNot Specified
2-Amino-1-phenylethanol RayBiotech332-12211-199.89%PowderNot Specified
(S)-(+)-2-Amino-1-phenylethanol Thermo Scientific ChemicalsA1458397%SolidNot Specified
2-Phenethylamine Analytical Standard Sigma-Aldrich (Supelco)41346≥99.0% (GC)NeatGas Chromatography (GC)[2]
N-Methylphenylethanolamine PubChemCID 913Not SpecifiedSolidNot Specified
N-Methyl-N-nitroso-2-phenylethylamine Analytical Standard Sigma-AldrichN689501≥99% (GC)NeatGas Chromatography (GC)[3]

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. Users should always consult the Certificate of Analysis (CoA) for the most accurate information.

Experimental Protocols

A robust and validated analytical method is essential for the accurate quantification of phenylethanolamines. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.[4]

This protocol describes a general method for the quantification of 2-Amino-1-phenylethanol using a Reverse-Phase HPLC system with UV detection.

1. Materials and Reagents:

  • 2-Amino-1-phenylethanol reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol, HPLC grade

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in ultrapure water. To prepare, add 1 mL of TFA to 1 L of water, mix thoroughly, filter, and degas.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-Amino-1-phenylethanol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the unknown samples for analysis.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 80% ACN) and then store it in an appropriate solvent (e.g., 50:50 ACN:water).

6. Data Analysis:

  • Integrate the peak area of the 2-Amino-1-phenylethanol peak in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of 2-Amino-1-phenylethanol in the unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the quality control and analysis of a phenylethanolamine analytical standard.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Receipt & Verification StockSol Stock Solution Preparation Standard->StockSol WorkSol Working Standards & QC Preparation StockSol->WorkSol Calib Calibration Curve Generation WorkSol->Calib Equil HPLC System Equilibration Equil->Calib SampleRun Sample Analysis Calib->SampleRun Integration Peak Integration & Identification SampleRun->Integration Quant Quantification & Purity Calculation Integration->Quant Report Final Report & CoA Generation Quant->Report

Figure 1. General workflow for the analysis of a Phenylethanolamine analytical standard.

Phenylethanolamines exert their biological effects primarily by interacting with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The enzyme Phenylethanolamine N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine, playing a key role in the adrenergic system. The diagram below illustrates a simplified signaling cascade initiated by the binding of a phenylethanolamine agonist to a β-adrenergic receptor.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Phenylethanolamine (Agonist) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds GProtein G Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response Phosphorylates Targets

Figure 2. Simplified signaling pathway for a Phenylethanolamine agonist at a β-adrenergic receptor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.